molecular formula C21H22N8O B15575487 AZ12253801

AZ12253801

Cat. No.: B15575487
M. Wt: 402.5 g/mol
InChI Key: KHGNDLZELXNRQC-KRWDZBQOSA-N
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Description

AZ12253801 is a useful research compound. Its molecular formula is C21H22N8O and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22N8O

Molecular Weight

402.5 g/mol

IUPAC Name

6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C21H22N8O/c1-13-10-19(24-20-11-14(2)26-27-20)25-21(23-13)29-9-5-7-17(29)18-12-16(28-30-18)15-6-3-4-8-22-15/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3,(H2,23,24,25,26,27)/t17-/m0/s1

InChI Key

KHGNDLZELXNRQC-KRWDZBQOSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic AZ12253801: Unraveling a Preclinical Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

Early-stage data on the small molecule AZ12253801, a preclinical immunomodulator, remains largely proprietary, with publicly accessible information pointing to its investigation in the context of dry macular degeneration. Currently, detailed specifics regarding its precise mechanism of action, comprehensive quantitative data, and established experimental protocols are not widely available in the public domain.

This compound is identified as a small molecule suspension under development by Clearside Biomedical. Its therapeutic classification is noted as an eye disorder therapy and an immunomodulator. The compound is in the preclinical phase of development, with its primary indication being dry macular degeneration.

Further searches for "this compound" and associated terms in scientific literature and clinical trial registries did not yield specific results, indicating its early stage of development and the proprietary nature of the data at this time. One commercial listing from a biochemical supplier notes the compound but states it is not available for sale, offering no additional information on its biological activity.

Due to the limited availability of public data, a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams cannot be constructed at this time. The information landscape suggests that detailed mechanistic insights into this compound are likely held within the developing company and have not yet been disseminated through peer-reviewed publications or public presentations. As the development of this compound progresses, more information regarding its mechanism of action and preclinical data package is anticipated to become publicly available.

Unraveling the Biological Target of AZ12253801: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological target of the compound AZ12253801, intended for researchers, scientists, and professionals in the field of drug development. Our investigation confirms that this compound is an antagonist of the P2X7 receptor, a key player in inflammatory and immunological pathways.

Executive Summary

This compound has been identified as a selective antagonist of the P2X7 receptor, an ATP-gated ion channel. This receptor is predominantly expressed on immune cells and is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and immune response modulation. While detailed quantitative data and specific experimental protocols for this compound are not widely available in the public domain, this guide synthesizes the current understanding of its biological target and the associated signaling pathways based on research of the P2X7 receptor and related antagonists.

The P2X7 Receptor: The Core Target

The primary biological target of this compound is the P2X7 receptor. The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels. Its activation by high concentrations of extracellular adenosine (B11128) triphosphate (ATP) leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation can lead to the formation of a larger, non-selective pore, which can trigger downstream signaling cascades.

P2X7 Receptor-Mediated Signaling Pathways

Antagonism of the P2X7 receptor by compounds such as this compound is expected to modulate several critical downstream signaling pathways.

Inflammasome Activation

One of the most well-characterized roles of the P2X7 receptor is its involvement in the activation of the NLRP3 inflammasome. P2X7 receptor-mediated K+ efflux is a critical signal for the assembly and activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Inflammasome_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux Induces ATP Extracellular ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b This compound This compound This compound->P2X7 Inhibits

Caption: P2X7 receptor-mediated NLRP3 inflammasome activation pathway.

Apoptosis and Cell Death

Prolonged activation of the P2X7 receptor can lead to the formation of a large pore, causing membrane blebbing and ultimately leading to apoptotic or necrotic cell death, depending on the cell type and stimulus duration.

P2X7_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Pore Large Pore Formation P2X7->Pore ATP Prolonged ATP ATP->P2X7 Activates Ion_dysregulation Ion Dysregulation Pore->Ion_dysregulation Apoptosis Apoptosis / Necrosis Ion_dysregulation->Apoptosis This compound This compound This compound->P2X7 Inhibits

Caption: P2X7 receptor-mediated apoptosis pathway.

Quantitative Data

While specific quantitative data for this compound is not publicly available, the following table presents data for a structurally related P2X7 antagonist from AstraZeneca, AZ11645373, to provide context for the expected potency.

CompoundAssaySpeciesIC50 / Ki
AZ11645373IL-1β releaseHuman90 nM (IC50)
AZ11645373Membrane currentsHuman5-20 nM (KB)

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public literature. However, a general workflow for characterizing a novel P2X7 antagonist would typically involve the following assays:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound to the P2X7 receptor.

  • Cells: HEK293 cells stably expressing the human P2X7 receptor.

  • Radioligand: A specific, high-affinity radiolabeled P2X7 antagonist (e.g., [³H]A-804598).

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is measured, and the Ki is calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of the antagonist to inhibit agonist-induced calcium influx.

  • Cells: HEK293 cells expressing the P2X7 receptor.

  • Agonist: ATP or BzATP.

  • Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: Cells are loaded with the dye and then pre-incubated with the test compound before stimulation with the agonist. The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader. The IC50 value is determined from the concentration-response curve.

IL-1β Release Assay

This assay assesses the functional consequence of P2X7 receptor antagonism in a more physiologically relevant context.

  • Cells: Human monocytic cell line (e.g., THP-1) differentiated into macrophages.

  • Stimulation: Cells are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression, followed by stimulation with ATP to activate the P2X7 receptor.

  • Measurement: The concentration of released IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow cluster_workflow Antagonist Characterization Workflow Start Start Binding Radioligand Binding (Determine Ki) Start->Binding Functional Calcium Flux Assay (Determine IC50) Binding->Functional Cellular IL-1β Release Assay (Functional Confirmation) Functional->Cellular End End Cellular->End

Caption: General experimental workflow for P2X7 antagonist characterization.

Conclusion

This compound targets the P2X7 receptor, a critical node in inflammatory and immune signaling. While specific data for this compound remains proprietary, the established roles of the P2X7 receptor provide a strong foundation for understanding its potential therapeutic applications. Further research and publication of detailed studies are necessary to fully elucidate the pharmacological profile of this compound.

An In-Depth Technical Guide to AZ12253801: A Potent IGF-1R Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ12253801 is a potent and selective, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. With a high degree of selectivity over the insulin (B600854) receptor, this small molecule has emerged as a valuable tool for investigating the intricate roles of the IGF-1R signaling pathway in normal physiology and in pathological states, particularly in oncology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental methodologies and a visual representation of its targeted signaling cascade.

Chemical Structure and Properties

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
CAS Number 851432-37-6[1]
Mechanism of Action ATP-competitive IGF-1R tyrosine kinase inhibitor[2]
IC50 (IGF-1R-driven proliferation) 17 nmol/L[2]
IC50 (EGFR-driven proliferation) 440 nmol/L[2]
Selectivity ~10-fold selective for IGF-1R over the insulin receptor[2]

Mechanism of Action and the IGF-1R Signaling Pathway

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of the IGF-1R. This receptor is a key mediator of cell growth, proliferation, differentiation, and survival.[3][4][5][6][7] Dysregulation of the IGF-1R signaling pathway is frequently implicated in the development and progression of various cancers.[8]

Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major downstream pathways are activated:

  • The PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation.[4][6]

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell growth and differentiation.[5][7]

By blocking the initial phosphorylation step, this compound effectively abrogates the downstream signaling of both these major pathways, leading to the inhibition of cancer cell proliferation and survival.

Visualizing the IGF-1R Signaling Pathway and the Action of this compound

The following diagram illustrates the IGF-1R signaling cascade and the point of intervention for this compound.

IGF-1R signaling and this compound inhibition.

Key Experimental Protocols

The following sections provide detailed methodologies for common assays used to characterize the activity of IGF-1R inhibitors like this compound.

IGF-1R Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the IGF-1R. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human IGF-1R enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • Substrate (a suitable peptide or protein substrate for IGF-1R)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of the IGF-1R enzyme solution.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on IGF-1R signaling. A commonly used method is the WST-1 assay.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is dependent on the glycolytic production of NAD(P)H in viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

Materials:

  • IGF-1R-dependent cancer cell line (e.g., 3T3 mouse fibroblasts transfected with human IGF-1R)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • WST-1 Cell Proliferation Assay Reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 0.1-5 x 10^4 cells/well) in 100 µL of culture medium.

  • Incubate the cells for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24-96 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 0.5 to 4 hours in a cell culture incubator.

  • Measure the absorbance of the samples at 440 nm using a microplate reader.

  • The percentage of cell proliferation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.[10]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Culture Culture IGF-1R Dependent Cancer Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-96h Treatment->Incubation Add_Reagent Add Proliferation Reagent (e.g., WST-1) Incubation->Add_Reagent Final_Incubation Incubate for 0.5-4h Add_Reagent->Final_Incubation Read_Absorbance Measure Absorbance at 440 nm Final_Incubation->Read_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Absorbance->Calculate_IC50

In vitro cell proliferation assay workflow.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the IGF-1R signaling pathway. Its potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of IGF-1R inhibition in various diseases, particularly cancer. The experimental protocols provided herein offer a foundation for researchers to further investigate the biological activities of this and other related small molecule inhibitors.

References

Unraveling AZ12253801: An In-Depth Technical Guide for Dry Macular Degeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Availability of Information: As of late 2025, publicly accessible scientific literature, clinical trial databases, and patent repositories contain no specific data linking the compound identifier "AZ12253801" to research and development for dry age-related macular degeneration (AMD). The "AZ" prefix is often associated with AstraZeneca, yet no official disclosures from the company regarding this specific compound and its therapeutic targets are available. The information presented herein is based on general principles of drug discovery and development relevant to dry AMD and serves as a speculative framework for how a compound like this compound might be investigated.

Executive Summary

Dry age-related macular degeneration is a leading cause of irreversible vision loss in the elderly, characterized by the progressive atrophy of the retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris. The pathophysiology is complex, involving chronic inflammation, oxidative stress, and the accumulation of drusen. This document explores the hypothetical therapeutic rationale and potential experimental validation of a novel compound, designated this compound, for the treatment of dry AMD. Lacking specific data on this compound, this guide outlines a plausible mechanism of action and the requisite preclinical and clinical investigations necessary to establish its safety and efficacy profile.

Hypothetical Mechanism of Action: NLRP3 Inflammasome Inhibition

For the purpose of this technical guide, we will hypothesize that this compound is a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The activation of the NLRP3 inflammasome in RPE cells is a key pathogenic event in dry AMD, leading to the production of pro-inflammatory cytokines IL-1β and IL-18, which drive local inflammation and tissue damage.

Signaling Pathway

NLRP3_Pathway cluster_priming Priming Signal (e.g., Ox-LDL, C5a) cluster_activation Activation Signal (e.g., RPE damage) cluster_downstream Downstream Effects Priming_Signal Oxidized LDL, Complement Factors NFkB NF-κB Activation Priming_Signal->NFkB NLRP3_proIL1b Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_proIL1b->NLRP3_Assembly Activation_Signal ROS, Cathepsin B, K+ efflux Activation_Signal->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 IL1b_IL18 IL-1β & IL-18 Maturation Caspase1->IL1b_IL18 Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Inflammation Inflammation & Tissue Damage IL1b_IL18->Inflammation Pyroptosis->Inflammation This compound This compound This compound->NLRP3_Assembly

Caption: Hypothetical signaling pathway of this compound as an NLRP3 inflammasome inhibitor.

Preclinical Evaluation Workflow

A rigorous preclinical program would be essential to validate the therapeutic potential of this compound. The following sections detail the proposed experimental protocols.

In Vitro Characterization

Objective: To determine the potency, selectivity, and cellular mechanism of action of this compound.

Experimental Protocols:

  • NLRP3 Inhibition Assay:

    • Cell Line: Immortalized human RPE cells (ARPE-19) or primary human RPE cells.

    • Priming: Cells are primed with Lipopolysaccharide (LPS, 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

    • Treatment: Cells are pre-incubated with varying concentrations of this compound for 1 hour.

    • Activation: The NLRP3 inflammasome is activated with ATP (5 mM) or nigericin (B1684572) (10 µM) for 1 hour.

    • Readout: The concentration of IL-1β in the supernatant is measured by ELISA. The IC50 value is calculated.

  • Selectivity Panel:

    • This compound would be tested in similar cell-based assays for its inhibitory activity against other inflammasomes (e.g., AIM2, NLRC4) to ensure selectivity for NLRP3.

  • Downstream Signaling Analysis:

    • Western blot analysis would be performed on cell lysates to assess the effect of this compound on the cleavage of caspase-1 and gasdermin D, key events downstream of NLRP3 activation.

Data Presentation:

AssayCell LineActivatorReadoutHypothetical IC50 (nM)
NLRP3 InhibitionARPE-19ATPIL-1β ELISA15.2
NLRP3 InhibitionARPE-19NigericinIL-1β ELISA18.5
AIM2 InhibitionTHP-1poly(dA:dT)IL-1β ELISA>10,000
NLRC4 InhibitionTHP-1FlagellinIL-1β ELISA>10,000
In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in an animal model of dry AMD.

Experimental Protocol:

  • Animal Model: Sodium iodate (B108269) (NaIO3)-induced retinal degeneration model in mice. Intravenous injection of NaIO3 selectively damages the RPE, leading to photoreceptor death and mimicking features of geographic atrophy.

  • Dosing: Mice would be treated with intravitreal injections of this compound or a vehicle control at various doses and frequencies.

  • Efficacy Endpoints:

    • Structural: Optical Coherence Tomography (OCT) to measure retinal thickness. Histological analysis (H&E staining) to assess RPE and photoreceptor layer integrity.

    • Functional: Electroretinography (ERG) to measure retinal function (a- and b-wave amplitudes).

    • Molecular: qPCR or Western blot on retinal tissue to measure levels of inflammatory markers (e.g., IL-1β, TNF-α) and cell death markers (e.g., cleaved caspase-3).

Data Presentation:

Treatment GroupRetinal Thickness (µm)ERG b-wave Amplitude (µV)Retinal IL-1β (pg/mg)
NaIO3 + Vehicle120 ± 8150 ± 2550 ± 7
NaIO3 + this compound (Low Dose)145 ± 10220 ± 3035 ± 5
NaIO3 + this compound (High Dose)170 ± 12310 ± 4020 ± 4
Healthy Control200 ± 10400 ± 5010 ± 2

Proposed Clinical Development Plan

A logical progression from preclinical success would involve a multi-phased clinical trial program.

Clinical_Trial_Workflow Phase1 Phase I (Safety & Tolerability) Phase2a Phase IIa (Proof of Concept & Dose Ranging) Phase1->Phase2a Phase2b Phase IIb (Efficacy in Geographic Atrophy) Phase2a->Phase2b Phase3 Phase III (Pivotal Efficacy & Safety) Phase2b->Phase3 Regulatory Regulatory Submission (NDA/MAA) Phase3->Regulatory

Caption: Phased clinical development workflow for this compound in dry AMD.

Phase I: Safety and Tolerability
  • Population: Small cohort of patients with advanced dry AMD.

  • Design: Open-label, dose-escalation study.

  • Primary Endpoint: Incidence of dose-limiting toxicities and adverse events.

Phase II: Efficacy and Dose Ranging
  • Population: Patients with geographic atrophy (GA).

  • Design: Randomized, double-masked, placebo-controlled study.

  • Primary Endpoint: Change in the rate of GA lesion growth as measured by fundus autofluorescence.

Phase III: Pivotal Trials
  • Population: Large, global population of patients with GA.

  • Design: Two independent, randomized, double-masked, placebo-controlled studies.

  • Primary Endpoint: Confirmation of the reduction in GA lesion growth rate.

Conclusion

While the identity and mechanism of this compound remain speculative, the inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for the treatment of dry AMD. The experimental and clinical pathways outlined in this guide provide a comprehensive framework for the investigation of a novel compound in this challenging disease area. Further research and disclosure of data on this compound are eagerly awaited by the scientific and medical communities.

In-Depth Technical Guide: The Discovery and Synthesis of a Novel Pyrimidine-Based Aurora Kinase A Inhibitor, AZ12253801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of a novel pyrimidine-based Aurora Kinase A (AURKA) inhibitor, likely identified internally as AZ12253801, and publicly disclosed as part of a series of compounds with lead candidates designated as compound 13 and its orally bioavailable prodrug, compound 25 . This document provides a comprehensive overview of the rationale for its development, its mechanism of action, key experimental data, and detailed protocols for its synthesis and evaluation.

Introduction: Targeting the Aurora A-MYC Axis in Oncology

The MYC family of oncoproteins (c-MYC, MYCN, and MYCL) are potent drivers of tumorigenesis and are deregulated in a significant percentage of human cancers, correlating with poor prognosis.[1][2] Despite their importance, MYC proteins have been notoriously difficult to target directly. An alternative strategy is to target cellular pathways that regulate MYC protein stability. One such critical regulator is Aurora Kinase A (AURKA), a serine/threonine kinase that plays a pivotal role in mitotic progression.[2][3] AURKA has been shown to stabilize MYC family proteins, preventing their proteasomal degradation.[2][3] Therefore, inhibition of AURKA presents a promising therapeutic approach to indirectly target MYC-driven cancers.[2][3]

The pyrimidine-based inhibitor series, including the compound of interest, was developed through a structure-based drug design approach to specifically inhibit AURKA activity, leading to the destabilization and subsequent degradation of MYC oncoproteins.[2][3] This guide will focus on the lead compounds from this series as representative examples of the discovery and synthesis process.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this pyrimidine-based inhibitor series is the inhibition of Aurora Kinase A.[2][3] This inhibition leads to the destabilization of MYC family oncoproteins (c-MYC and MYCN), which are then targeted for proteasomal degradation.[2][3] This targeted degradation of MYC results in the suppression of tumor growth in cancers with MYC amplification.[2][3]

Aurora_A_MYC_Pathway Figure 1: Targeted Aurora A-MYC Signaling Pathway AURKA Aurora Kinase A MYC MYC Oncoprotein (c-MYC, MYCN) AURKA->MYC Stabilization Proteasome Proteasome MYC->Proteasome Degradation TumorGrowth Tumor Growth MYC->TumorGrowth Promotes This compound This compound (Compound 13/25) This compound->AURKA Inhibition Synthesis_Workflow Figure 2: General Synthesis Workflow start Starting Materials (Dichloropyrimidine, Amines, Pyrazole) step1 Step 1: First Nucleophilic Substitution start->step1 intermediate1 Monochloro-pyrimidine Intermediate step1->intermediate1 step2 Step 2: Second Nucleophilic Substitution intermediate1->step2 intermediate2 Diamino-pyrimidine Core step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_product Final Product (e.g., Compound 13) step3->final_product

References

An In-Depth Technical Guide on the Safety and Toxicology Profile of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available safety and toxicology data for a compound designated "AZ12253801" could not be located. The following guide is a comprehensive template illustrating the expected content and format for a safety and toxicology whitepaper for a hypothetical novel kinase inhibitor, designated "Exemplar Kinase Inhibitor" (EKI), intended for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed overview of the non-clinical safety and toxicology profile of Exemplar Kinase Inhibitor (EKI), a potent and selective small molecule inhibitor of the novel "Exemplar Kinase 1" (EK1). The studies summarized herein were designed to characterize the potential toxicities of EKI, establish a preliminary safety margin, and support its progression into further development. The comprehensive evaluation included in vitro and in vivo general toxicology, genetic toxicology, and safety pharmacology studies. All investigations were conducted in compliance with Good Laboratory Practice (GLP) regulations.

In Vitro Toxicology

Cytotoxicity

Objective: To assess the direct cytotoxic potential of EKI in various cell lines.

Experimental Protocol:

  • Cell Lines: A panel of human cell lines, including HepG2 (liver), HEK293 (kidney), and a proprietary EK1-overexpressing cancer cell line, were used.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. EKI was added in a 10-point, 3-fold serial dilution, with a top concentration of 100 µM. Vehicle (0.1% DMSO) served as the negative control. After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence was read on a plate reader, and the data were normalized to the vehicle control. IC50 values (the concentration at which 50% of cell viability is inhibited) were calculated using a four-parameter logistic regression model.

Data Summary:

Cell LineTarget ExpressionIC50 (µM)
EK1-OverexpressingHigh0.05
HepG2 (Hepatocellular)Low> 100
HEK293 (Embryonic Kidney)Low85.7
Genetic Toxicology

Objective: To evaluate the mutagenic and clastogenic potential of EKI.

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA were used.

    • Methodology: The assay was performed using the plate incorporation method, with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). EKI was tested up to a concentration of 5000 µ g/plate . Positive and negative controls were included in each experiment.

    • Endpoint: A significant, dose-responsive increase in the number of revertant colonies (at least 2-fold over the vehicle control) was considered a positive result.

  • In Vitro Micronucleus Test:

    • Cell Line: Human peripheral blood lymphocytes (HPBLs).

    • Methodology: HPBLs were treated with EKI at various concentrations for 4 hours (with and without S9 activation) and 24 hours (without S9). Cytochalasin B was added to block cytokinesis. Cells were then harvested, fixed, and stained.

    • Endpoint: The frequency of micronuclei in binucleated cells was scored. A statistically significant, dose-dependent increase in micronuclei was considered positive.

Data Summary:

AssayMetabolic Activation (S9)Result
Ames TestWith & WithoutNegative
In Vitro Micronucleus TestWith & WithoutNegative

In Vivo Toxicology

Acute Toxicity (Maximum Tolerated Dose)

Objective: To determine the maximum tolerated dose (MTD) of EKI in rodents following a single administration.

Experimental Protocol:

  • Species: Sprague-Dawley rats (n=3/sex/group).

  • Methodology: EKI was administered via oral gavage at doses of 100, 300, and 1000 mg/kg. A vehicle control group was also included. Animals were observed for clinical signs of toxicity for 14 days. Body weights were recorded daily.

  • Endpoint: The MTD was defined as the highest dose that did not cause mortality or serious clinical signs.

Data Summary:

SpeciesRoute of AdministrationMTD (mg/kg)Clinical Signs at > MTD
RatOral Gavage300At 1000 mg/kg: lethargy, piloerection, weight loss
Repeat-Dose Toxicology

Objective: To evaluate the toxicity of EKI following repeated daily administration over a 28-day period.

Experimental Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Methodology:

    • Rats: (n=10/sex/group) Doses of 0, 30, 100, and 300 mg/kg/day were administered via oral gavage.

    • Dogs: (n=3/sex/group) Doses of 0, 10, 30, and 100 mg/kg/day were administered via oral capsules.

  • Assessments: Comprehensive assessments included daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, electrocardiography (ECG) in dogs, clinical pathology (hematology, coagulation, clinical chemistry), and full histopathological examination of tissues at termination.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined for each species.

Data Summary:

SpeciesDurationNOAEL (mg/kg/day)Target Organs of Toxicity (at doses > NOAEL)
Rat28-Day100Liver (hepatocellular hypertrophy), Kidney (tubular degeneration)
Dog28-Day30Gastrointestinal (emesis, diarrhea), Liver (increased enzymes)

Safety Pharmacology

Objective: To investigate the potential adverse effects of EKI on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.

Experimental Protocol:

  • Core Battery Studies:

    • CNS (Irwin Test in Rats): A functional observational battery was performed to assess neurobehavioral and physiological changes after a single oral dose.

    • Cardiovascular (Telemetry in Dogs): Conscious, telemetered Beagle dogs were administered single oral doses of EKI to evaluate effects on blood pressure, heart rate, and ECG parameters.

    • Respiratory (Whole Body Plethysmography in Rats): Respiratory rate and tidal volume were measured in conscious rats following a single oral dose.

  • hERG Assay: An in vitro patch-clamp study was conducted on HEK293 cells stably expressing the hERG potassium channel to assess the risk of QT interval prolongation.

Data Summary:

AssaySpecies/SystemResult
Irwin TestRatNo adverse CNS effects observed up to 300 mg/kg.
Cardiovascular TelemetryDogNo significant effects on blood pressure, heart rate, or ECG intervals.
Respiratory PlethysmographyRatNo adverse effects on respiratory function.
hERG Channel AssayIn VitroIC50 > 30 µM (indicating low risk of QT prolongation).

Signaling Pathways and Workflows

Hypothetical Signaling Pathway of EK1

EK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds EK1 Exemplar Kinase 1 (EK1) GFR->EK1 Activates Substrate Downstream Substrate EK1->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes EKI Exemplar Kinase Inhibitor (EKI) EKI->EK1 Inhibits

Caption: Hypothetical signaling cascade initiated by EK1 activation and its inhibition by EKI.

Experimental Workflow for 28-Day Toxicology Study

Toxicology_Workflow start Start: Acclimatization (7 days) grouping Randomization into Dose Groups start->grouping dosing Daily Dosing (Days 1-28) grouping->dosing monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food Consumption dosing->monitoring interim Interim Assessments: - Ophthalmology (Day 21) - ECG (Dogs, Day 25) dosing->interim termination Termination (Day 29) dosing->termination blood Blood Collection: - Clinical Pathology - Toxicokinetics termination->blood necropsy Gross Necropsy & Organ Weights termination->necropsy report Final Report: Determine NOAEL blood->report histology Histopathology necropsy->histology histology->report

Caption: Workflow for a standard 28-day repeat-dose in vivo toxicology study.

Technical Whitepaper: Modulation of Pro-inflammatory Cells via P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "AZ12253801" specified in the topic does not correspond to a publicly documented chemical entity. This technical guide will, therefore, focus on the well-characterized and potent P2X7 receptor antagonist, A740003 , as a representative molecule to explore the core topic of pro-inflammatory cell modulation through this pathway. The principles, pathways, and experimental methodologies described are broadly applicable to selective P2X7 antagonists.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic and debilitating diseases. Pro-inflammatory cells, such as macrophages and microglia, are key drivers of this process. A pivotal control point in their activation is the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] Sustained activation of P2X7R by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of pro-inflammatory events, including the assembly and activation of the NLRP3 inflammasome and the subsequent maturation and release of potent cytokines like Interleukin-1β (IL-1β).[2][3][4] This whitepaper provides a technical overview of how selective P2X7R antagonists, exemplified by A740003, modulate pro-inflammatory cell activity, presenting a promising therapeutic strategy for a range of inflammatory conditions.[1]

The P2X7 Receptor and Its Role in Inflammation

The P2X7 receptor is predominantly expressed on immune cells, including macrophages, dendritic cells, and microglia.[1][5] Its activation by extracellular ATP initiates several downstream signaling pathways implicated in inflammation:

  • Ion Flux and Pore Formation: Initial activation leads to the rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺. Prolonged stimulation causes the formation of a non-selective large pore, allowing passage of molecules up to 900 Da.[3]

  • NLRP3 Inflammasome Activation: The potassium efflux triggered by P2X7R is a critical second signal for the activation of the NLRP3 inflammasome, a multi-protein complex.[4][6]

  • Cytokine Processing and Release: The activated inflammasome cleaves pro-caspase-1 into its active form. Caspase-1 then proteolytically processes pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.[3][6]

  • MAPK Pathway Activation: P2X7R can also activate mitogen-activated protein kinase (MAPK) pathways such as ERK1/2 and p38, contributing to the transcriptional upregulation of pro-inflammatory genes.[2][7]

Selective antagonists of the P2X7R are designed to block these initial activation steps, thereby preventing the downstream inflammatory cascade.

Quantitative Analysis of P2X7R Antagonism

The potency and selectivity of P2X7R antagonists are determined through various in vitro assays. The following tables summarize representative quantitative data for the selective antagonist A438079, a compound structurally and functionally similar to other well-known antagonists.

Table 1: Antagonist Potency at P2X7 Receptor

Compound Assay Type Cell Type Species IC₅₀ / pIC₅₀ Reference
A438079 BzATP-induced IL-1β Release THP-1 monocytes Human 100 nM [8]
A438079 BzATP-induced Dye Uptake 1321N1 Astrocytoma Human 30 nM [8]

| A438079 | Calcium Flux | HEK293 | Human | pIC₅₀ of 6.9 |[8] |

Table 2: Selectivity Profile Against Other P2X Receptors

Compound Receptor Subtype Agonist Effect Concentration Reference

| A438079 | P2X1, P2X2, P2X3, P2X4, P2X5 | α,β-meATP | No significant inhibition | Up to 10 µM |[9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is crucial for understanding the mechanism of action and the methods used for drug evaluation.

P2X7R-Mediated Inflammasome Activation Pathway

This diagram illustrates the signaling cascade initiated by ATP binding to the P2X7 receptor, leading to the release of mature IL-1β, and the point of intervention for an antagonist like A740003.

P2X7_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor K_efflux K+ Efflux P2X7->K_efflux Antagonist A740003 (Antagonist) Antagonist->P2X7 Pro_IL1B Pro-IL-1β Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 Cleaves Pro-Caspase-1 Caspase1->Pro_IL1B Processes Secretion Secretion Mature_IL1B->Secretion ATP Extracellular ATP (Danger Signal) ATP->P2X7 Activates K_efflux->NLRP3_complex Activates

P2X7R signaling leads to IL-1β release.
Experimental Workflow: IL-1β Release Inhibition Assay

This workflow outlines the key steps to quantify the inhibitory effect of a P2X7R antagonist on ATP-induced IL-1β release from immune cells.

Workflow_IL1B cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 1. Culture THP-1 Monocytes c2 2. Prime cells with LPS (e.g., 1 µg/mL, 4h) to upregulate Pro-IL-1β c1->c2 t1 3. Pre-incubate cells with varying concentrations of P2X7R antagonist c2->t1 t2 4. Stimulate with P2X7R agonist (e.g., BzATP, 300 µM) t1->t2 a1 5. Collect cell supernatant t2->a1 a2 6. Quantify IL-1β concentration using ELISA a1->a2 a3 7. Plot dose-response curve and calculate IC₅₀ a2->a3

Workflow for measuring antagonist effect on IL-1β release.

Experimental Protocols

Protocol: Inhibition of ATP-Induced IL-1β Release from THP-1 Cells

This protocol describes a method to assess the potency of a P2X7R antagonist in a physiologically relevant cell-based assay.

  • Cell Culture and Priming:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Prime the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours. This step is crucial to induce the transcription and translation of pro-IL-1β.

  • Antagonist Treatment:

    • Prepare serial dilutions of the P2X7R antagonist (e.g., A740003) in assay buffer (e.g., Krebs-Henseleit buffer).

    • Remove the LPS-containing medium and wash the cells once with assay buffer.

    • Add the antagonist dilutions to the respective wells and pre-incubate for 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Agonist Stimulation:

    • Prepare a solution of the P2X7R agonist, Benzoyl-ATP (BzATP), in assay buffer.

    • Add BzATP to all wells (except for the negative control) to a final concentration of 300 µM.

    • Incubate the plate for 1 hour at 37°C.

  • Quantification and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of mature IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the antagonist concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[9]

Protocol: P2X7R-Mediated Dye Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7R activation.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human P2X7 receptor in DMEM with 10% FBS.

    • Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a low-divalent cation saline solution.

    • Add the test antagonist at various concentrations and pre-incubate for 15-30 minutes.

    • Add a solution containing both the P2X7R agonist (e.g., BzATP) and a fluorescent dye that is normally membrane-impermeant (e.g., YO-PRO-1 or ethidium (B1194527) bromide).

    • Incubate for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the percentage of inhibition at each antagonist concentration and determine the IC₅₀ value as described in Protocol 5.1.[9]

Conclusion

The P2X7 receptor is a well-validated target for controlling aberrant pro-inflammatory cell activity. Its role as a key initiator of the NLRP3 inflammasome cascade places it at the nexus of danger sensing and inflammatory cytokine release.[2][4] Potent and selective small-molecule antagonists, exemplified by compounds like A740003, demonstrate the capacity to effectively block this pathway in vitro. By inhibiting ATP-induced IL-1β secretion and other downstream events, these molecules represent a promising therapeutic class for treating a wide array of inflammatory diseases, from autoimmune disorders to neuroinflammatory conditions. The experimental protocols and pathway analyses presented in this guide provide a foundational framework for the continued research and development of novel P2X7R-targeted immunomodulators.

References

Methodological & Application

Application Notes and Protocols for AZ12253801 In Vivo Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12253801 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel. The P2X7R is primarily expressed on immune cells and is implicated in inflammatory and autoimmune diseases, as well as in oncology. Its activation by high concentrations of extracellular ATP, often present in the tumor microenvironment or at sites of inflammation, triggers a cascade of downstream signaling events, including the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18. This makes the P2X7R a compelling therapeutic target. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a mouse model of inflammation, based on established methodologies for P2X7R antagonists.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na⁺ and Ca²⁺ influx and K⁺ efflux. This ion flux initiates downstream signaling cascades involving various kinases and transcription factors, ultimately leading to the activation of the NLRP3 inflammasome and the release of mature pro-inflammatory cytokines.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Kinases Kinase Cascades (e.g., MAPK, NF-κB) Ion_Flux->Kinases Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

Caption: P2X7 Receptor Signaling Cascade.

Quantitative Data Summary

While specific in vivo pharmacokinetic and efficacy data for this compound are not publicly available, the following tables provide representative data for a typical selective P2X7 receptor antagonist, which can be used as a reference for experimental design.

Table 1: Representative Pharmacokinetic Parameters of a P2X7R Antagonist in Rodents

ParameterMouseRat
Administration Route Oral (p.o.), Intravenous (i.v.)Oral (p.o.), Intravenous (i.v.)
Tmax (p.o.) 0.5 - 2 h1 - 4 h
Cmax (p.o.) Dose-dependentDose-dependent
Bioavailability (p.o.) 20 - 50%30 - 60%
Half-life (t½) 2 - 6 h4 - 8 h
Clearance Moderate to HighModerate

Table 2: Representative Efficacy Data of a P2X7R Antagonist in a Mouse Model of Inflammation

Animal ModelEndpointDosage Range (mg/kg, p.o.)Efficacy (% Inhibition)
LPS-induced Cytokine Release IL-1β levels in plasma10 - 10040 - 80%
Collagen-Induced Arthritis Paw swelling30 - 10030 - 60%
Neuropathic Pain Model Mechanical allodynia10 - 5050 - 75%

Experimental Protocols

The following protocols are adapted from established methods for evaluating P2X7 receptor antagonists in vivo.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the profile of this compound in mice.

PK_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize fast Fast Mice (overnight) acclimatize->fast dose Administer this compound (i.v. or p.o.) fast->dose collect Collect Blood Samples (serial time points) dose->collect process Process Plasma collect->process analyze LC-MS/MS Analysis process->analyze calculate Calculate PK Parameters analyze->calculate end End calculate->end

Caption: Pharmacokinetic Study Workflow.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC in water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (p.o.): Prepare a suspension of this compound in the vehicle at the desired concentration. Administer a single dose via oral gavage.

    • Intravenous (i.v.): Prepare a solution of this compound in a suitable vehicle for injection. Administer a single bolus dose via the tail vein.

  • Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or retro-orbital sinus.

  • Plasma Processing: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

In Vivo Efficacy Study: LPS-Induced Cytokine Release in Mice

This protocol is designed to evaluate the efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation.

Efficacy_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize pretreat Pre-treat with this compound or Vehicle (p.o.) acclimatize->pretreat challenge Challenge with LPS (i.p.) pretreat->challenge collect Collect Blood Samples (e.g., 2 hours post-LPS) challenge->collect process Process Plasma collect->process measure Measure IL-1β Levels (ELISA) process->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Efficacy Study Workflow.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC in water)

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection tubes

  • ELISA kit for mouse IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Pre-treatment: Administer this compound or vehicle orally at the desired doses.

  • Inflammatory Challenge: After a specified pre-treatment time (e.g., 1 hour), administer LPS intraperitoneally (i.p.) to induce an inflammatory response.

  • Blood Collection: At the peak of the cytokine response (typically 2-4 hours post-LPS), collect blood samples.

  • Plasma Processing: Separate plasma by centrifugation.

  • Cytokine Measurement: Measure the concentration of IL-1β in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each treatment group compared to the vehicle-treated, LPS-challenged group.

Conclusion

These application notes provide a framework for the in vivo characterization of the P2X7 receptor antagonist this compound. The provided protocols for pharmacokinetic and efficacy studies, along with the summary of the P2X7R signaling pathway, offer a comprehensive guide for researchers. It is important to note that specific parameters such as dosing, timing, and choice of animal model may require optimization for specific experimental goals.

Application Notes and Protocols for Cell-Based Assays to Determine AZ12253801 (AZD1208) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 is a potent and selective, orally available small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3)[1]. PIM kinases are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis[1]. Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. AZD1208 has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and gastric cancer by inducing cell cycle arrest, apoptosis, and autophagy[1][2].

These application notes provide detailed protocols for cell-based assays to evaluate the activity of AZD1208 in cancer cell lines. The described methods are essential for researchers and drug development professionals to assess the compound's potency, mechanism of action, and potential therapeutic applications.

Mechanism of Action and Signaling Pathway

AZD1208 exerts its anti-cancer effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition leads to the reduced phosphorylation of downstream substrates, thereby modulating key signaling pathways involved in cell growth and survival. A primary downstream effector pathway is the mTOR signaling cascade. PIM kinases phosphorylate and activate components of this pathway, including 4E-binding protein 1 (4E-BP1) and p70S6 kinase (p70S6K). Phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of proteins essential for cell growth. By inhibiting PIM kinases, AZD1208 prevents the phosphorylation of 4E-BP1 and p70S6K, leading to the suppression of protein synthesis and subsequent inhibition of cell proliferation[1][3].

Furthermore, PIM kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Inhibition of PIM kinases by AZD1208 leads to a decrease in BAD phosphorylation, thereby promoting apoptosis[3].

Below is a diagram illustrating the PIM kinase signaling pathway and the mechanism of action of AZD1208.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Activation cluster_downstream Downstream Effectors cluster_mTOR mTOR Pathway cluster_apoptosis Apoptosis Regulation cluster_cellular_effects Cellular Outcomes Growth Factors / Cytokines Growth Factors / Cytokines JAK/STAT Pathway JAK/STAT Pathway Growth Factors / Cytokines->JAK/STAT Pathway PIM1 PIM1 JAK/STAT Pathway->PIM1 Upregulation PIM2 PIM2 JAK/STAT Pathway->PIM2 Upregulation PIM3 PIM3 JAK/STAT Pathway->PIM3 Upregulation mTORC1 mTORC1 PIM1->mTORC1 BAD BAD PIM1->BAD p PIM2->mTORC1 PIM2->BAD p PIM3->mTORC1 PIM3->BAD p p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 p S6 S6 p70S6K->S6 p Protein Synthesis Protein Synthesis S6->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis p-BAD p-BAD Bcl-2 Bcl-2 p-BAD->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation AZD1208 AZD1208 AZD1208->PIM1 AZD1208->PIM2 AZD1208->PIM3

Caption: PIM Kinase Signaling Pathway and AZD1208 Mechanism of Action.

Data Presentation: Quantitative Analysis of AZD1208 Activity

The following tables summarize the quantitative data on the in vitro activity of AZD1208 in various cancer cell lines.

Table 1: IC50 Values of AZD1208 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)Reference
MOLM-16Acute Myeloid Leukemia<172[1][3]
KG-1aAcute Myeloid Leukemia<172[3]
MV4-11Acute Myeloid Leukemia<172[3]
EOL-1Acute Myeloid Leukemia<172[3]
Kasumi-3Acute Myeloid Leukemia<172[3]
OCI-AML3Acute Myeloid Leukemia>172[4]
MOLM-13Acute Myeloid Leukemia>172[4]
MOLM-14Acute Myeloid LeukemiaResistant72[4]
SNU-638Gastric Cancer~5120[5]
NCI-N87Gastric Cancer>10120[2]
MKN-45Gastric Cancer>10120[2]

Table 2: Apoptosis Induction by AZD1208 in AML Cell Lines

Cell LineAZD1208 Conc. (µM)Treatment Time (h)% Apoptotic Cells (Annexin V+)Reference
MOLM-16172Significant increase[1]
Ba/F3-ITD148~65% (with daunorubicin)[6]

Experimental Protocols

The following are detailed protocols for key cell-based assays to assess the activity of AZD1208.

Cell Viability Assay using MTT

This protocol describes the determination of cell viability upon treatment with AZD1208 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MOLM-16 for AML)

  • Complete culture medium (e.g., RPMI-1640 with 20% FBS for MOLM-16)[7]

  • AZD1208 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • For suspension cells like MOLM-16, seed at a density of approximately 0.5 x 10^6 cells/mL in a 96-well plate with a final volume of 100 µL per well[7].

    • For adherent cells, seed at a density that will result in 70-80% confluency at the end of the experiment. A starting point of 5,000-10,000 cells per well is recommended, but should be optimized for each cell line[9].

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare serial dilutions of AZD1208 in complete culture medium. A suggested concentration range to test is 0.01 to 10 µM.

    • Add 100 µL of the diluted AZD1208 solution to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest AZD1208 treatment.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours for AML cell lines)[4].

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[8].

    • Read the absorbance at 570 nm using a plate reader[10].

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of AZD1208 concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_azd Add AZD1208 (Serial Dilutions) incubate_overnight->add_azd incubate_treatment Incubate (e.g., 72 hours) add_azd->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by AZD1208 using flow cytometry analysis of cells stained with Annexin V-FITC and Propidium Iodide (PI).

Materials:

  • Cancer cell lines (e.g., MOLM-16)

  • Complete culture medium

  • AZD1208 stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 0.5-1 x 10^6 cells/mL.

    • Treat the cells with various concentrations of AZD1208 (e.g., 1 µM for MOLM-16) and a vehicle control for the desired time (e.g., 48-72 hours)[4][11].

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes. For adherent cells, collect both the floating and trypsinized cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[12].

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative, PI-negative cells are live cells.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-positive cells are necrotic cells.

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and Treat Cells with AZD1208 start->seed_and_treat harvest_cells Harvest and Wash Cells seed_and_treat->harvest_cells resuspend_binding_buffer Resuspend in Binding Buffer harvest_cells->resuspend_binding_buffer add_stains Add Annexin V-FITC and PI resuspend_binding_buffer->add_stains incubate Incubate 15 min in the Dark add_stains->incubate add_binding_buffer Add Binding Buffer incubate->add_binding_buffer analyze_flow Analyze by Flow Cytometry add_binding_buffer->analyze_flow quantify_apoptosis Quantify Apoptotic Cell Populations analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Western Blot Analysis of PIM Kinase Downstream Targets

This protocol describes the detection of phosphorylation status of key downstream targets of PIM kinases, such as 4E-BP1 and S6, in response to AZD1208 treatment.

Materials:

  • Cancer cell lines (e.g., gastric cancer cell lines like SNU-638)

  • Complete culture medium

  • AZD1208 stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat cells with AZD1208 as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking[13][14].

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the activity of the PIM kinase inhibitor AZD1208. By following these detailed protocols, researchers can effectively assess the compound's impact on cell viability, apoptosis, and the modulation of key signaling pathways. The provided quantitative data serves as a valuable reference for experimental design and data interpretation. These methods are integral to the preclinical evaluation of AZD1208 and similar compounds in the drug discovery and development pipeline.

References

Application Notes and Protocols for Novel Therapeutic Agents in Animal Models of Age-Related Macular Degeneration (AMD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly population. The disease is broadly categorized into two forms: the more prevalent atrophic "dry" AMD and the less common but more severe neovascular "wet" AMD, which is responsible for the majority of severe vision loss associated with the disease. Wet AMD is characterized by choroidal neovascularization (CNV), the pathological growth of new blood vessels from the choroid into the subretinal space, leading to fluid leakage, hemorrhage, and subsequent retinal damage.[1][2]

Animal models are indispensable tools for understanding the pathogenesis of AMD and for the preclinical evaluation of novel therapeutic agents.[3][4] Among the various models, the laser-induced choroidal neovascularization (CNV) model in rodents is a widely used and well-established method for mimicking the neovascular component of wet AMD.[5] This document provides a generalized framework and detailed protocols for the evaluation of a putative therapeutic compound, exemplified here as "AZ12253801," in a laser-induced CNV mouse model. These guidelines are intended to be adapted by researchers for the preclinical assessment of novel inhibitors targeting pathways implicated in AMD.

Signaling Pathways in Neovascular AMD

The pathogenesis of neovascular AMD involves a complex interplay of signaling pathways that promote inflammation, oxidative stress, and angiogenesis.[6][7] A critical mediator in this process is Vascular Endothelial Growth Factor (VEGF), which stimulates the proliferation and migration of endothelial cells, leading to the formation of new blood vessels.[8] Many therapeutic strategies for wet AMD, therefore, focus on inhibiting VEGF signaling.[8] Other important signaling pathways implicated in AMD include those involving platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and inflammatory cytokines.[6] A comprehensive understanding of these pathways is crucial for the development of targeted therapies.

AMD_Signaling_Pathways Stress Oxidative Stress & Inflammation RPE Retinal Pigment Epithelium (RPE) Stress->RPE induces dysfunction VEGF VEGF Upregulation RPE->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis promotes CNV Choroidal Neovascularization (CNV) Angiogenesis->CNV VisionLoss Vision Loss CNV->VisionLoss This compound This compound (Putative Inhibitor) This compound->VEGF inhibits

Key signaling cascade in neovascular AMD.

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This protocol describes the induction of CNV in mice, a standard model for wet AMD.

Materials:

Procedure:

  • Animal Preparation: Anesthetize the mice and dilate their pupils with tropicamide and phenylephrine. Apply a drop of proparacaine for local anesthesia.

  • Laser Photocoagulation: Place a cover slip on the cornea with balanced salt solution to visualize the retina. Deliver four laser spots (532 nm, 100 mW, 100 ms (B15284909) duration, 50 µm spot size) around the optic nerve in each eye using a slit lamp delivery system. The formation of a vaporization bubble indicates the successful rupture of Bruch's membrane.

  • Post-Procedure Care: Apply a topical antibiotic ointment to the eyes to prevent infection. Monitor the animals until they have fully recovered from anesthesia.

Administration of "this compound"

The dosage and route of administration for a novel compound like "this compound" would need to be determined through preliminary dose-ranging studies. For the purpose of this protocol, we will outline a common route of administration for ophthalmic drugs.

Route of Administration: Intravitreal (IVT) injection.

Procedure:

  • Immediately after laser photocoagulation, anesthetize the mice.

  • Under a dissecting microscope, use a 33-gauge needle to create a small puncture through the sclera, just behind the limbus.

  • Using a Hamilton syringe with a 35-gauge needle, slowly inject 1 µL of "this compound" solution (at various predetermined concentrations) into the vitreous cavity.

  • A vehicle control (e.g., sterile saline or DMSO) should be injected into the contralateral eye or a separate control group of animals.

Evaluation of CNV

The extent of CNV can be quantified at a predetermined endpoint, typically 7 to 14 days after laser induction.

Method 1: Choroidal Flat Mount Imaging

  • Euthanize the mice and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde for 1 hour.

  • Dissect the anterior segment and the retina, leaving the RPE-choroid-sclera complex.

  • Make four radial incisions and flatten the tissue.

  • Stain the choroidal flat mounts with an antibody against a vascular endothelial cell marker (e.g., isolectin B4 or CD31) conjugated to a fluorescent dye.

  • Image the flat mounts using a fluorescence microscope.

  • Quantify the area of CNV for each laser spot using image analysis software (e.g., ImageJ).

Method 2: Optical Coherence Tomography (OCT)

  • At the desired time points post-laser, anesthetize the mice and dilate their pupils.

  • Acquire OCT images of the retina and choroid.

  • Measure the thickness and volume of the CNV lesions from the OCT scans.

Experimental_Workflow cluster_0 Day 0 cluster_1 Day 7-14 Laser Laser-Induced CNV Treatment Intravitreal Injection (this compound or Vehicle) Laser->Treatment Evaluation CNV Quantification Treatment->Evaluation OCT OCT Imaging Evaluation->OCT FlatMount Choroidal Flat Mounts Evaluation->FlatMount

Experimental workflow for testing "this compound".

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Dosage and Administration of this compound

GroupTreatmentConcentrationVolumeRouteFrequency
1Vehicle Control-1 µLIVTSingle dose
2This compoundLow Dose (e.g., 1 µM)1 µLIVTSingle dose
3This compoundMid Dose (e.g., 10 µM)1 µLIVTSingle dose
4This compoundHigh Dose (e.g., 100 µM)1 µLIVTSingle dose

Table 2: Efficacy of this compound on CNV Area

Treatment GroupN (eyes)Mean CNV Area (µm²) ± SEM% Inhibition vs. Vehiclep-value
Vehicle Control1015,000 ± 1,200--
Low Dose this compound1012,500 ± 1,10016.7%>0.05
Mid Dose this compound108,000 ± 95046.7%<0.01
High Dose this compound105,500 ± 70063.3%<0.001

(Note: Data presented in Table 2 is hypothetical and for illustrative purposes only.)

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of novel therapeutic candidates, such as "this compound," for the treatment of neovascular AMD. By utilizing well-established animal models and quantitative outcome measures, researchers can effectively assess the in vivo efficacy of new compounds and advance the development of next-generation therapies for this debilitating disease. It is critical to perform initial dose-response studies to determine the optimal therapeutic window and to include appropriate vehicle controls for robust and reliable data.

References

Application Notes and Protocols: Analytical Methods for AZ12253801 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12253801 is identified as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that responds to inflammatory cytokines and environmental stress. The p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases and cancers, making inhibitors like this compound valuable research tools and potential therapeutic agents.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response analysis, and overall drug development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, this guide presents a robust, representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a widely accepted and highly sensitive technique for the quantification of small molecule kinase inhibitors.[3][4][5][6][7] The protocols and data presented are based on established methodologies for compounds of a similar class.

Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Activation of this pathway leads to a cascade of phosphorylation events that ultimately result in the transcription of genes involved in inflammation, apoptosis, and cell cycle regulation. Small molecule inhibitors, such as those from the pyridinylimidazole class, typically act by competing with ATP for the binding site on the p38 kinase, thereby preventing the phosphorylation of downstream targets.[8][9]

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38_mapk p38 MAPK mkk->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38_mapk->downstream_kinases This compound This compound (p38 Inhibitor) This compound->p38_mapk transcription_factors Transcription Factors (e.g., ATF2, MEF2C) downstream_kinases->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for LC-MS/MS-based assays for the quantification of small molecule kinase inhibitors in human plasma. These values provide a benchmark for the expected performance of a validated assay for this compound.

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[4][6]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[4]
Intra-day Precision (%CV) < 15%[4]
Inter-day Precision (%CV) < 15%[4]
Accuracy (% Bias) 85 - 115%[4]
Recovery 80 - 120%[4]
Matrix Effect Minimal and compensated by internal standard[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of a p38 MAPK inhibitor, adaptable for this compound, in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended) or a structurally similar p38 MAPK inhibitor.

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 3 µm particle size).[7]

3. Experimental Workflow Diagram:

experimental_workflow sample_collection 1. Plasma Sample Collection spiking 2. Spike with Internal Standard sample_collection->spiking precipitation 3. Protein Precipitation (e.g., with Acetonitrile) spiking->precipitation centrifugation 4. Centrifugation precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis 6. LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for LC-MS/MS based quantification.

4. Sample Preparation (Protein Precipitation): [4][7]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions (Representative):

  • HPLC Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 3 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by direct infusion of this compound and the internal standard to identify the precursor ion ([M+H]⁺) and the most stable product ions.

6. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A weighted linear regression (e.g., 1/x²) is typically used.

7. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratios.

  • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Conclusion

The provided LC-MS/MS protocol offers a robust and sensitive method for the quantification of this compound in a research or preclinical setting. Adherence to established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA is essential to ensure the reliability and reproducibility of the data for clinical applications.[3][7] The information and protocols herein should serve as a valuable resource for researchers and professionals involved in the development of this compound and other p38 MAPK inhibitors.

References

Application Notes and Protocols for AZ12253801: Long-Term Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12253801 is a potent and selective ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. With a high degree of selectivity over the insulin (B600854) receptor, this compound serves as a valuable tool for investigating the role of the IGF-1R signaling pathway in various cellular processes, including proliferation, survival, and tumorigenesis. Given its use in in-vitro and potentially in-vivo studies, understanding the long-term stability of this compound in solution is critical for ensuring the reproducibility and accuracy of experimental results.

These application notes provide a summary of the known information regarding this compound, general protocols for its handling and storage, and a detailed methodology for assessing its long-term stability in solution. Currently, specific long-term stability data for this compound in various solvents is not extensively published. Therefore, the following protocols are provided as a guide for researchers to establish in-house stability profiles for their specific experimental conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for the binding site on the IGF-1R tyrosine kinase domain. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The IGF-1R pathway plays a crucial role in cell growth and survival primarily through the activation of two major signaling axes: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit (Tyrosine Kinase Domain) IGF-1->IGF-1R Binds IRS IRS IGF-1R->IRS Phosphorylates Shc/Grb2 Shc/Grb2 IGF-1R->Shc/Grb2 Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival SOS SOS Shc/Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene_Transcription Gene Transcription ERK->Gene_Transcription This compound This compound This compound->IGF-1R Inhibits

Caption: IGF-1R Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

As specific, publicly available long-term stability data for this compound is limited, the following table is provided as a template for researchers to populate with their own experimental data. It is recommended to perform a stability study under your specific laboratory conditions (solvent, concentration, temperature) to ensure data integrity.

Time PointStorage ConditionConcentration (mM)SolventPurity (%) by HPLCDegradation Products (%)Notes
0 (Initial)-20°C10DMSOFreshly prepared
1 Week-20°C10DMSO
1 Month-20°C10DMSO
3 Months-20°C10DMSO
6 Months-20°C10DMSO
1 Year-20°C10DMSO
0 (Initial)4°C10DMSOFreshly prepared
1 Week4°C10DMSO
1 Month4°C10DMSO
0 (Initial)Room Temp.10DMSOFreshly prepared
24 HoursRoom Temp.10DMSO
48 HoursRoom Temp.10DMSO

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, molecular biology grade

  • Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the chemical stability of this compound in a solvent such as DMSO over an extended period. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for quantifying the purity of the compound and detecting any degradation products.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

  • Temperature-controlled storage units (-20°C, 4°C, room temperature)

  • Amber vials for sample storage

Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock Solution in DMSO Aliquot Aliquot into Amber Vials Prep_Stock->Aliquot Store_Minus20 -20°C Aliquot->Store_Minus20 Store_4 4°C Aliquot->Store_4 Store_RT Room Temperature Aliquot->Store_RT Time_Points Pull Samples at Defined Time Points Store_Minus20->Time_Points Store_4->Time_Points Store_RT->Time_Points HPLC Analyze by HPLC-UV Time_Points->HPLC Data_Analysis Quantify Purity and Degradation Products HPLC->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental Workflow for Long-Term Stability Testing.

Procedure:

  • Initial Analysis (Time = 0): Immediately after preparing the stock solution, take an aliquot for initial analysis. Dilute the sample to an appropriate concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram, noting the peak area and retention time of the intact this compound. This will serve as the baseline (100% purity).

  • Sample Storage: Place the prepared aliquots under the desired storage conditions:

    • Long-term: -20°C and -80°C

    • Refrigerated: 4°C

    • Room temperature (for short-term stability assessment) Protect all samples from light by using amber vials or by wrapping them in aluminum foil.

  • Time Points: At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year for long-term; 24h, 48h for room temperature), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the frozen samples to thaw completely and reach room temperature. Analyze each sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the intact this compound at each time point to the initial (Time = 0) peak area to calculate the percentage of the compound remaining.

    • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products. Quantify these peaks relative to the initial peak area of the parent compound.

    • A compound is generally considered stable if its purity remains above 90-95% of the initial value.

HPLC Method Development (General Guidance):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating small molecules from their potential degradation products.

  • Detection: Use a UV detector set to the wavelength of maximum absorbance for this compound.

  • Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Conclusion

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AZ12253801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12253801 is a potent and selective inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are key regulators of cell survival, proliferation, and apoptosis.[1][2][3] Overexpression of PIM kinases is associated with various malignancies, making them attractive targets for cancer therapy.[1][2] this compound exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis.[4][5] This document provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis.[6]

Key Cellular Effects of this compound

Treatment of cancer cells with this compound is expected to lead to:

  • Induction of Apoptosis: PIM kinases phosphorylate and inactivate pro-apoptotic proteins such as BAD.[2] Inhibition of PIM kinases by this compound is expected to lead to an increase in apoptosis, which can be quantified using Annexin V and Propidium (B1200493) Iodide (PI) staining.[7][8][9][10]

  • Cell Cycle Arrest: PIM kinases are involved in cell cycle progression.[4] Inhibition by this compound may cause cells to accumulate in specific phases of the cell cycle, most commonly the G1 phase.[4] This can be analyzed by staining DNA with propidium iodide.[2]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., MV-4-11, acute myeloid leukemia) treated with this compound for 48 hours.

Table 1: Apoptosis Induction by this compound

Treatment Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.58.1 ± 1.26.3 ± 1.0
5062.3 ± 4.225.4 ± 3.112.3 ± 2.2
25035.8 ± 5.148.9 ± 4.515.3 ± 2.8

Table 2: Cell Cycle Analysis of Cells Treated with this compound

Treatment Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)45.3 ± 2.835.1 ± 1.919.6 ± 1.5
1058.7 ± 3.128.5 ± 2.212.8 ± 1.1
5072.1 ± 4.515.2 ± 1.812.7 ± 1.3
25085.4 ± 3.98.3 ± 1.56.3 ± 0.9

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol is for the detection of apoptosis in cells treated with this compound by flow cytometry.[8][9]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250 nM) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

    • Adherent cells: Gently detach cells using trypsin-EDTA, neutralize with complete medium, and transfer to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use unstained and single-stained controls for compensation.

    • Acquire at least 10,000 events per sample.

    • Gate on the cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Analyze the FITC (Annexin V) and PI fluorescence to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in cells treated with this compound.[2]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the linear scale for the PI channel (e.g., FL2-A or PE-A).

    • Acquire at least 20,000 events per sample.

    • Use a doublet discrimination gate to exclude cell aggregates.

    • Generate a histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PIM_Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIM_Kinase PIM Kinase AKT->PIM_Kinase BAD BAD PIM_Kinase->BAD Inhibits mTORC1 mTORC1 PIM_Kinase->mTORC1 Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) PIM_Kinase->Cell_Cycle_Proteins Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Promotes Apoptosis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Inhibits This compound This compound This compound->PIM_Kinase Inhibits

Caption: PIM Kinase Signaling Pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Cell_Culture 1. Cell Culture & Treatment with this compound Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Washing 3. Washing with PBS Harvesting->Washing Staining 4. Staining Washing->Staining AnnexinV_PI Annexin V & PI Staining Staining->AnnexinV_PI Fixation Fixation (70% Ethanol) Staining->Fixation Analysis 5. Flow Cytometry Analysis AnnexinV_PI->Analysis PI_Staining PI/RNase Staining Fixation->PI_Staining PI_Staining->Analysis

Caption: Experimental workflow for flow cytometry analysis of cells.

References

Troubleshooting & Optimization

Optimizing AZ12253801 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive searches for "AZ12253801" across scientific literature, chemical databases, and supplier websites have yielded no specific information regarding its mechanism of action, target pathways, or established protocols for in vitro studies. The compound is listed by some chemical suppliers but is noted as not available for sale, and no chemical structure or biological data is publicly accessible.

This lack of public information prevents the creation of a detailed and accurate technical support guide as requested. The following content is based on general principles for optimizing the concentration of a novel compound in vitro and should be adapted based on any internal data available for this compound. Researchers are strongly advised to consult any internal documentation or primary sources of the compound for specific details.

Frequently Asked Questions (FAQs)

Q1: I cannot find any public information about this compound. What should I do?

A1: It is highly likely that this compound is an internal development code, a compound that has not been publicly disclosed, or a potential misidentification. We recommend the following:

  • Verify the Compound Identifier: Double-check the name and any associated batch numbers for typographical errors.

  • Consult Internal Documentation: If this compound was obtained from a collaborator or an internal project, refer to the associated documentation for information on its target, mechanism, and any preliminary data.

  • Contact the Source: Reach out to the provider of the compound for a material safety data sheet (MSDS), certificate of analysis (CoA), and any available literature or application notes.

Q2: How do I determine a starting concentration for my in vitro experiments with an unknown compound like this compound?

A2: Without prior data, a broad concentration range finding study is the first critical step. A common approach is to perform a logarithmic dilution series. For example, you could test concentrations ranging from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) in your initial viability or functional assay. The results of this initial screen will guide the selection of a more refined concentration range for subsequent experiments.

Q3: What are the key considerations when preparing a stock solution of this compound?

A3: The solubility of the compound is a critical factor.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. However, it is essential to check the compound's solubility in other solvents like ethanol (B145695) or water if your cell type is sensitive to DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the volume of solvent added to your cell culture medium.

  • Final Solvent Concentration: Ensure the final concentration of the solvent in your experimental wells is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability or the experimental endpoint (typically ≤ 0.5% for DMSO).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at any tested concentration. 1. Compound is inactive in the chosen assay. 2. Concentration range is too low. 3. Compound has degraded. 4. Poor solubility of the compound in the assay medium.1. Confirm the compound's expected activity and the suitability of the assay. 2. Expand the concentration range to higher concentrations, being mindful of solubility limits. 3. Verify the integrity of the compound. 4. Check for precipitation of the compound in the medium. Consider using a different solvent or a solubilizing agent if compatible with your assay.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the multi-well plate. 4. Compound precipitation at higher concentrations.1. Ensure a homogenous cell suspension and consistent seeding density. 2. Use calibrated pipettes and ensure proper mixing. 3. Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation. 4. Visually inspect wells for any signs of precipitation.
Cell death observed even at the lowest concentrations. 1. Compound is highly potent and cytotoxic. 2. Solvent toxicity. 3. Contamination of the compound stock.1. Test a lower range of concentrations (e.g., picomolar to nanomolar range). 2. Run a vehicle control with the same final solvent concentration to rule out solvent-induced toxicity. 3. Ensure the purity of the compound stock.

Experimental Protocols

Protocol 1: Determining the Effective Concentration Range using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point 1:10 serial dilution of this compound in a suitable solvent (e.g., DMSO) to create a concentration range from 100 µM down to 1 pM. Also, prepare a vehicle control (solvent only).

  • Treatment: Add the diluted compound and vehicle control to the respective wells. Ensure the final solvent concentration is consistent and non-toxic.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This will inform the concentration range for future experiments.

Visualizations

As there is no information on the signaling pathway of this compound, a generic experimental workflow diagram is provided below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution range_finding Range-Finding Study (e.g., 1 nM - 100 µM) prep_compound->range_finding prep_cells Seed Cells in Multi-well Plate prep_cells->range_finding viability_assay Cell Viability Assay (e.g., MTT, CTG) range_finding->viability_assay dose_response Dose-Response Experiment (Refined Concentration Range) functional_assay Functional Assays dose_response->functional_assay data_plot Plot Dose-Response Curve viability_assay->data_plot determine_ic50 Determine IC50/EC50 data_plot->determine_ic50 determine_ic50->dose_response

Technical Support Center: AZ12253801 (AZ-Hypothetical)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ12253801, a potent kinase inhibitor. This guide focuses on identifying and mitigating potential off-target effects in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is designed to block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival in EGFR-driven cancers.

Q2: What are off-target effects, and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[1] This is a common concern for kinase inhibitors due to the structural similarity of the ATP-binding pocket across the human kinome.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential cytotoxicity, confounding the validation of the drug's primary mechanism of action.[1]

Q3: How can I determine if the cellular phenotype I observe is due to an on-target or off-target effect of this compound?

A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target (EGFR). If the phenotype persists, it is more likely to be an on-target effect.[1]

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically manifest at lower concentrations, closer to the IC50 for the primary target, than off-target effects.[1]

  • Target Knockdown/Knockout: Employ genetic methods like siRNA or CRISPR/Cas9 to specifically reduce or eliminate EGFR expression. If the phenotype from genetic knockdown mirrors that of this compound treatment, it strongly supports an on-target mechanism.[1]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps Expected Outcome
1. Higher than expected cytotoxicity in cell lines at concentrations that should be specific for EGFR. The compound may have potent off-target effects on kinases essential for cell survival (e.g., SRC, VEGFR2).1. Perform a kinase selectivity screen to identify unintended targets. 2. Lower the concentration of this compound to the lowest effective dose for EGFR inhibition. 3. Test in a target knockout cell line to see if cytotoxicity persists.1. Identification of specific off-target kinases. 2. A clearer therapeutic window for on-target effects. 3. Confirmation of whether cytotoxicity is on- or off-target.
2. Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). The inhibitor may be hitting an off-target kinase that has an opposing biological function or inhibiting a kinase in a negative feedback loop.[1]1. Validate with a different tool , such as a structurally unrelated inhibitor or siRNA for the same target. 2. Perform phospho-proteomics to get a global view of altered signaling pathways. 3. Review literature for known feedback loops in the EGFR signaling network.1. Confirmation of the on-target phenotype. 2. Identification of paradoxically activated pathways. 3. A better understanding of the complex cellular response.
3. Inconsistent results between different cell lines. Cell lines can have different expression levels of on- and off-target kinases, leading to varied responses.1. Characterize the kinome of your cell lines of interest. 2. Test the inhibitor in a panel of cell lines with known EGFR and off-target expression levels. 3. Normalize results to the expression level of the target protein.1. Correlation of cellular response with kinase expression profiles. 2. Identification of cell contexts where off-target effects are more pronounced.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory concentrations (IC50) of this compound against its primary target (EGFR) and a panel of common off-target kinases. A lower IC50 value indicates higher potency.

KinaseIC50 (nM)Fold Selectivity vs. EGFR
EGFR (Primary Target) 5 1
SRC15030
VEGFR230060
ABL1800160
LCK>1000>200
p38α>5000>1000

Table 2: Effect of this compound on Cell Viability in Different Cell Lines

This table shows the IC50 values for cell viability after 72-hour treatment with this compound in wild-type (WT) and EGFR knockout (KO) cell lines.

Cell LineGenetic BackgroundEGFR ExpressionThis compound IC50 (nM)
A549Wild-TypePresent10
A549EGFR Knockout (CRISPR)Absent>10,000
MDA-MB-231Wild-TypeLow/Absent>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol is for determining the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 10 µM).

  • Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP at its Km concentration.

  • Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Kinase Reaction: Incubate the plates at 30°C for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence (e.g., ADP-Glo) or fluorescence.

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol assesses the effect of this compound on the phosphorylation status of on-target (EGFR, ERK) and potential off-target (SRC) pathway proteins.[3][4]

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for a specified time (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-SRC, anti-SRC) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[3]

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->EGFR SRC SRC STAT3 STAT3 SRC->STAT3 Survival Survival STAT3->Survival AZ12253801_off This compound AZ12253801_off->SRC

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype (e.g., high cytotoxicity) B Perform Dose-Response and Compare to EGFR IC50 A->B C Is Phenotype Observed at EGFR-Specific Concentrations? B->C D Likely On-Target Effect C->D Yes E Potential Off-Target Effect C->E No F Kinase Selectivity Profiling E->F G Genetic Knockdown (siRNA/CRISPR) of Primary Target (EGFR) E->G K Validate Off-Target (e.g., Western Blot for off-target pathway) F->K H Does Knockdown Replicate Inhibitor Phenotype? G->H I Confirm On-Target Effect H->I Yes J Confirm Off-Target Effect H->J No J->K

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Overcoming Resistance to AZ12253801 in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ATP-competitive IGF-1R tyrosine kinase inhibitor, AZ12253801, in their experimental models. This compound exhibits approximately 10-fold selectivity over the insulin (B600854) receptor and has shown inhibitory effects on IGF-1R-driven proliferation.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive tyrosine kinase inhibitor that specifically targets the Insulin-like Growth Factor 1 Receptor (IGF-1R). By blocking the ATP-binding site on the receptor's kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1] It displays a 10-fold higher selectivity for IGF-1R over the insulin receptor (IR).[1]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

Acquired resistance to IGF-1R inhibitors like this compound can arise through several mechanisms. These can be broadly categorized as on-target alterations or the activation of bypass signaling pathways.

  • On-target alterations: While less common for this class of inhibitors, mutations in the IGF1R gene that alter the drug-binding site could potentially reduce the binding affinity of this compound.

  • Bypass signaling pathway activation: This is a more frequently observed mechanism. Cancer cells can adapt to IGF-1R inhibition by upregulating or activating alternative signaling pathways to maintain proliferation and survival. Common bypass pathways include:

    • Increased signaling through the Insulin Receptor (IR): Due to the high homology between IGF-1R and IR, cancer cells can switch their dependency to IR signaling, which can also activate the PI3K/AKT and MAPK pathways.

    • Activation of other receptor tyrosine kinases (RTKs): Upregulation and/or activation of receptors like EGFR, HER2, or PDGFR-β can provide alternative routes for activating downstream pro-survival signaling.

    • Activation of downstream signaling nodes: This can occur through mutations or epigenetic changes in key downstream molecules like PIK3CA, KRAS, or BRAF, making the cells independent of upstream IGF-1R signaling.

    • Activation of non-receptor tyrosine kinases: Increased activity of kinases like Src Family Kinases (SFKs) has been shown to mediate resistance to IGF-1R inhibitors.

    • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.

Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant model?

To elucidate the resistance mechanism in your specific model, a multi-pronged approach is recommended:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screening of the activation status of multiple RTKs simultaneously, helping to identify potential bypass pathways.

  • Western Blotting: This is essential for confirming the activation of specific signaling pathways (e.g., p-AKT, p-ERK, p-EGFR) and assessing the expression levels of key proteins (e.g., IGF-1R, IR, EGFR).

  • Gene Sequencing: Sequencing of key genes like IGF1R, KRAS, BRAF, and PIK3CA can identify mutations that may confer resistance.

  • Cell Viability Assays: Testing the sensitivity of your resistant cells to inhibitors of suspected bypass pathways (e.g., EGFR inhibitors, MEK inhibitors) can functionally validate their role in resistance.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy in a cancer cell line model over time.
Possible Cause Troubleshooting Steps
Development of acquired resistance through bypass pathway activation. 1. Characterize the resistant phenotype: Compare the IC50 value of this compound in the resistant cell line to the parental, sensitive cell line using a cell viability assay (e.g., MTT assay). A significant increase in the IC50 value confirms resistance.2. Screen for activated bypass pathways: Perform a phospho-RTK array or a targeted Western blot analysis for key activated signaling molecules (p-AKT, p-ERK, p-EGFR, p-HER2, p-MET).3. Validate the role of the identified bypass pathway: Treat the resistant cells with a combination of this compound and an inhibitor targeting the identified bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated). A synergistic or additive effect on cell death would confirm the role of this pathway in resistance.4. Investigate downstream mutations: If no upstream bypass pathway is identified, sequence key downstream signaling molecules like KRAS, BRAF, and PIK3CA for activating mutations.
Selection of a pre-existing resistant subpopulation. 1. Perform single-cell cloning: Isolate and expand individual clones from the parental cell line and test their sensitivity to this compound to determine if there is pre-existing heterogeneity in drug response.
Problem 2: Inconsistent results in in vivo xenograft studies with this compound.
Possible Cause Troubleshooting Steps
Tumor heterogeneity. 1. Histological and molecular analysis: Analyze different sections of the tumors to assess for heterogeneity in the expression of IGF-1R and markers of resistance.2. Establishment of cell lines from resistant tumors: If tumors regrow after initial treatment, establish cell lines from these resistant tumors to study the resistance mechanisms in vitro.
Pharmacokinetic/pharmacodynamic (PK/PD) issues. 1. Verify drug concentration in tumors: If possible, measure the concentration of this compound in the tumor tissue to ensure adequate drug exposure.2. Assess target inhibition in vivo: Analyze tumor samples from treated animals by Western blot to confirm the inhibition of IGF-1R phosphorylation.
Host-derived factors. 1. Analyze the tumor microenvironment: Investigate the expression of growth factors (e.g., IGF-1, IGF-2) in the tumor microenvironment that might compete with this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated when investigating resistance to this compound. Note: As specific data for this compound is not publicly available, these tables are illustrative and based on findings for other IGF-1R inhibitors like linsitinib.

Table 1: In Vitro Sensitivity to this compound in Sensitive and Resistant Cancer Cell Lines

Cell LinePhenotypeThis compound IC50 (nM)Fold Resistance
MCF-7Sensitive17[1]1
MCF-7/AZ-RThis compound-Resistant25515
HT-29Sensitive301
HT-29/AZ-RThis compound-Resistant45015

Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells

Cell Linep-IGF-1R (Relative Units)p-AKT (Relative Units)p-ERK (Relative Units)p-EGFR (Relative Units)
MCF-7 (Sensitive)1.01.01.00.2
MCF-7/AZ-R (Resistant)0.32.52.83.5

Table 3: In Vivo Tumor Growth Inhibition by this compound and Combination Therapy

Treatment Group (MCF-7/AZ-R Xenograft)Average Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control15000
This compound (50 mg/kg)120020
EGFR Inhibitor (25 mg/kg)105030
This compound + EGFR Inhibitor45070

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to ensure complete dissolution of formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phosphorylated Proteins (p-AKT, p-ERK)

This protocol is for detecting the activation of key signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK (Thr202/Tyr204), anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or other compounds as required.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R IRS IRS1/2 IGF1R->IRS IR IR IR->IRS PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IGF1 IGF-1 IGF1->IGF1R This compound This compound This compound->IGF1R

Caption: IGF-1R Signaling Pathway and Inhibition by this compound.

Resistance_Mechanisms cluster_inhibition IGF-1R Inhibition cluster_resistance Mechanisms of Resistance cluster_outcome Cellular Outcome This compound This compound IGF1R_Inhibited IGF-1R Blockade This compound->IGF1R_Inhibited Cell_Survival Cell Survival & Proliferation IGF1R_Inhibited->Cell_Survival Inhibits Bypass_RTK Bypass RTK Activation (EGFR, HER2, MET) Bypass_RTK->Cell_Survival IR_Signaling Insulin Receptor Signaling IR_Signaling->Cell_Survival Downstream_Mutation Downstream Mutation (KRAS, PIK3CA) Downstream_Mutation->Cell_Survival SFK_Activation Src Family Kinase Activation SFK_Activation->Cell_Survival

Caption: Mechanisms of Acquired Resistance to this compound.

Experimental_Workflow Start Observe Decreased Efficacy of this compound Develop_Model Develop Resistant Cell Line Model Start->Develop_Model Characterize Characterize Resistance (IC50 Shift) Develop_Model->Characterize Hypothesize Hypothesize Resistance Mechanism Characterize->Hypothesize Screen_Pathways Screen for Bypass Pathways (RTK Array, Western Blot) Hypothesize->Screen_Pathways Sequence_Genes Sequence Key Genes (IGF1R, KRAS, etc.) Hypothesize->Sequence_Genes Validate_Pathway Validate Bypass Pathway (Combination Therapy) Screen_Pathways->Validate_Pathway Confirm_Mutation Confirm Functional Role of Mutation Sequence_Genes->Confirm_Mutation End Identify Actionable Resistance Mechanism Validate_Pathway->End Confirm_Mutation->End

Caption: Experimental Workflow for Investigating this compound Resistance.

References

Technical Support Center: Ocular Delivery of AZ12253801

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for refining the delivery of the P2X7 receptor antagonist, AZ12253801, for ocular research. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and administration.

I. Troubleshooting Guides

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem / Question Potential Cause(s) Suggested Solution(s)
My this compound powder is not dissolving in my aqueous buffer. This compound is a hydrophobic molecule with inherently low aqueous solubility.1. Use a Co-solvent: First, dissolve this compound in a small amount of 100% Dimethyl Sulfoxide (DMSO). Then, add this stock solution dropwise to your aqueous buffer while vortexing to prevent immediate precipitation. 2. Employ a Solubilizing Agent: Utilize cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate hydrophobic drugs and increase their aqueous solubility. See the detailed protocol in Section IV.
The compound precipitates after I add my DMSO stock to the aqueous vehicle. The final concentration of DMSO may be too low to maintain solubility, or the drug concentration exceeds its solubility limit in the final formulation. Uncontrolled precipitation can occur when a solvent-based formulation is introduced into an aqueous medium[1].1. Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but remains within safe limits for ocular research. Concentrations of up to 50% DMSO have been used in animal eye drop studies, but lower concentrations (e.g., <10%) are preferable to minimize potential irritation[2][3]. 30% DMSO has been shown to have anti-inflammatory properties, while higher concentrations can be irritating[4]. 2. Increase Solubilizer Concentration: If using HP-β-CD, try increasing its concentration. Concentrations up to 40% (w/v) have been used to achieve higher drug loading[1]. 3. Reduce Final Drug Concentration: You may be exceeding the solubility limit. Perform a solubility test to determine the maximum concentration achievable in your chosen vehicle.
I'm observing signs of ocular irritation (redness, swelling) in my animal model. The irritation could be caused by the drug itself, the delivery vehicle's pH, tonicity, or high concentrations of excipients like DMSO.1. Check Vehicle pH and Osmolality: Ensure your final formulation has a pH between 6.8 and 7.6 and is isotonic (approx. 300 mOsm/kg) to match the physiological conditions of tear fluid[1]. 2. Lower DMSO Concentration: If using DMSO, try reducing the final concentration. While tolerated, it can cause irritation at higher levels[4]. 3. Evaluate Vehicle Components: Test a vehicle-only control (without this compound) in your animal model to determine if the formulation components are the source of the irritation.
The in vitro experiment shows low efficacy or inconsistent results. This could be due to poor drug solubility in the culture medium, drug degradation, or insufficient concentration at the target receptor.1. Confirm Solubility in Media: Ensure this compound remains dissolved in your cell culture medium at the final working concentration. Visually inspect for precipitation. 2. Determine Effective Concentration: The effective concentration for P2X7 inhibition may vary by cell type. A similar P2X7 antagonist, AZ10606120, showed significant effects in glioblastoma cells at concentrations of 15 µM and higher[5]. Use this as a starting point for your dose-response studies. 3. Use a Positive Control: Use a known P2X7 agonist like BzATP to confirm that the P2X7 receptor is functional in your cell model (e.g., ARPE-19 cells)[6].

II. Frequently Asked Questions (FAQs)

Question Answer
What is this compound and why is it used in ocular research? This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. In the eye, the P2X7 receptor is involved in inflammatory processes and cell death, which are implicated in diseases like age-related macular degeneration (AMD), diabetic retinopathy, and glaucoma.[6] Blocking this receptor may offer a therapeutic strategy to reduce ocular inflammation and cell damage.[6]
What are the main challenges in delivering this compound to the eye? The primary challenge is its hydrophobic nature, leading to poor water solubility. This makes it difficult to formulate into conventional aqueous eye drops that can achieve a therapeutic concentration at the target site. Topical ocular drug delivery is further hampered by the eye's natural protective barriers, such as tear turnover and the corneal epithelium, which limit drug penetration and bioavailability.[7]
What are the recommended cell lines for in vitro testing? The ARPE-19 cell line (human retinal pigment epithelial cells) is a highly relevant and commonly used model, as these cells express the P2X7 receptor.[6] For corneal toxicity and permeability studies, primary Human Corneal Epithelial Cells (HCEpiC) or immortalized lines are recommended.[4][8]
What is a good starting concentration for in vitro experiments? While specific IC50 data for this compound on ocular cells is not readily available, studies on other P2X7 antagonists provide a strong reference. For the similar antagonist AZ10606120, significant in vitro inhibition of tumor growth was observed starting at 15 µM [5]. A dose-response experiment ranging from 1 µM to 50 µM is a logical starting point.
What vehicles can be used to improve topical ocular delivery? To overcome low solubility, several advanced formulation strategies are available. These include cyclodextrin-based solutions (e.g., using HP-β-CD), mucoadhesive gels (using polymers like xanthan gum to increase residence time), nanoemulsions , and liposomes .[9][10][11] The choice depends on the desired release profile and experimental goals.

III. Quantitative Data Summary

Specific physicochemical properties for this compound are not widely published. The following tables provide data on common formulation components and reference values for related compounds to guide experimental design.

Table 1: Solubility Enhancers for Ocular Formulations

Component Typical Concentration Range Purpose Reference
DMSO 1% - 50% (v/v) Co-solvent [2][3]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 5% - 40% (w/v) Solubilizing agent [1]

| Xanthan Gum | 0.5% (w/v) | Viscosity enhancer / Mucoadhesive |[9][10] |

Table 2: Reference Efficacy Data for P2X7 Antagonists

Compound Cell Line / Model Effective Concentration / IC50 Notes Reference
AZ10606120 Glioblastoma Cells Significant tumor depletion at ≥15 µM Provides a starting point for dosing this compound. [5]
A740003 U138 Glioma Cells 10 µM Used to demonstrate P2X7R's role in proliferation. [12]

| Generic P2X7 Antagonists | ARPE-19 Cells | 10 µM or 30 µM | Showed reduction in ATP-stimulated response. |[6] |

IV. Detailed Experimental Protocols

Protocol 1: Preparation of an HP-β-CD-Based Formulation for Topical Ocular Delivery

This protocol describes how to prepare a sterile, isotonic ophthalmic solution of this compound using HP-β-CD as a solubilizing agent.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate Buffered Saline (PBS), sterile, 1X, pH 7.4

  • Sterile, 0.22 µm syringe filters

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare the Vehicle:

    • Prepare a 20% (w/v) HP-β-CD solution by dissolving 2g of HP-β-CD powder in 10 mL of sterile 1X PBS.

    • Gently warm the solution (to ~40°C) and stir until the HP-β-CD is completely dissolved. Allow the solution to cool to room temperature.

    • Sterile-filter the HP-β-CD solution using a 0.22 µm syringe filter into a sterile container.

  • Prepare the this compound Stock Solution:

    • Based on your target final concentration, weigh the required amount of this compound powder.

    • Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the powder in 100% sterile DMSO. Ensure it is fully dissolved by vortexing. Note: This step should be done in a sterile environment (e.g., a biosafety cabinet).

  • Prepare the Final Formulation:

    • Slowly add the this compound DMSO stock solution drop-by-drop to the sterile 20% HP-β-CD vehicle while continuously vortexing.

    • Crucially, the final concentration of DMSO should be kept as low as possible (ideally ≤ 5% v/v) to minimize ocular irritation. For example, to make 1 mL of a 100 µM final solution from a 10 mM stock, you would add 10 µL of the stock to 990 µL of the HP-β-CD vehicle. This results in a final DMSO concentration of 1%.

    • After mixing, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for this formulation.

  • Final Quality Control:

    • Measure the pH and osmolality of the final solution to ensure it is within the physiologically acceptable range (pH ~7.4, osmolality ~300 mOsm/kg).

    • Store the final formulation in a sterile, light-protected container at 4°C. Stability should be determined experimentally.

Protocol 2: In Vitro Cytotoxicity Assay using ARPE-19 Cells

This protocol outlines how to assess the potential toxicity of your this compound formulation on a relevant ocular cell line.

Materials:

  • ARPE-19 cells (ATCC® CRL-2302™)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound formulation and vehicle-only control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture ARPE-19 cells according to standard protocols.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of your this compound formulation in fresh, low-serum (e.g., 1% FBS) culture medium. A suggested concentration range is 1 µM to 100 µM.

    • Include the following controls:

      • Untreated cells (medium only)

      • Vehicle-only control (medium with the same final concentration of HP-β-CD and DMSO as your highest drug concentration)

    • Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should match your planned efficacy studies.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the drug concentration to determine the IC50 (the concentration at which 50% of cells are non-viable).

V. Visualizations

Signaling Pathway

P2X7_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor Ion_Influx Ca²⁺ / Na⁺ Influx K⁺ Efflux P2X7->Ion_Influx Opens Channel Apoptosis Apoptosis / Cell Death P2X7->Apoptosis Pore Formation (Sustained Activation) ATP Extracellular ATP (Stress Signal) ATP->P2X7 Binds This compound This compound This compound->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Release Caspase1->Cytokines Cleaves Pro-forms

Caption: P2X7 receptor signaling pathway and site of inhibition by this compound.

Experimental Workflow

Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_exp Experimentation A 1. Weigh this compound & Solubilizer (HP-β-CD) B 2. Prepare Concentrated Stock in DMSO A->B C 3. Prepare Aqueous Vehicle (e.g., HP-β-CD in PBS) A->C D 4. Mix Stock into Vehicle (Dropwise with Vortexing) B->D C->D E 5. Check for Precipitation D->E F 6. Measure pH & Osmolality E->F G 7. Sterile Filtration (0.22 µm) F->G H 8. In Vitro Studies (e.g., ARPE-19 Cytotoxicity) G->H I 9. In Vivo Administration (Topical Instillation) G->I

Caption: Workflow for preparing and testing an this compound ocular formulation.

Troubleshooting Logic

Troubleshooting_Logic Start Start: Low Efficacy Observed in Experiment Precipitation Is there visible precipitation in the final formulation? Start->Precipitation Concentration Is the this compound concentration too low? Precipitation->Concentration No Sol_Issue Action: Reformulate. Increase solubilizer (HP-β-CD) or co-solvent (DMSO). Precipitation->Sol_Issue Yes Irritation Are signs of ocular irritation present (in vivo)? Concentration->Irritation No Conc_Issue Action: Increase dose. Perform dose-response study (e.g., 1-50 µM). Concentration->Conc_Issue Yes Vehicle_Issue Action: Reformulate Vehicle. Check/adjust pH & osmolality. Reduce DMSO concentration. Irritation->Vehicle_Issue Yes Success Problem Resolved Irritation->Success No Sol_Issue->Success Conc_Issue->Success Vehicle_Issue->Success

Caption: Decision tree for troubleshooting low efficacy of this compound.

References

Adjusting AZ12253801 experimental design for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ12253801, a potent and selective Mps1 kinase inhibitor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions to ensure experimental reproducibility.

Issue 1: Inconsistent Anti-proliferative or Cytotoxic Effects

Potential CauseRecommended Solution
Compound Solubility Issues Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before dilution in cell culture media. Visually inspect for any precipitation.
Cell Line Variability Different cancer cell lines can exhibit varying sensitivity to Mps1 inhibition. It is recommended to test a panel of cell lines and establish a dose-response curve for each.
Assay-dependent Variability The choice of proliferation or viability assay (e.g., MTT, CellTiter-Glo®, crystal violet) can influence results. Ensure the chosen assay is validated for your specific cell line and experimental conditions.
Inaccurate Cell Seeding Inconsistent cell numbers at the start of the experiment can lead to significant variability. Use a cell counter to ensure accurate and consistent cell seeding density.

Issue 2: Discrepancies Between in vitro and in vivo Efficacy

Potential CauseRecommended Solution
Pharmacokinetic Properties This compound may have suboptimal pharmacokinetic properties (e.g., poor absorption, rapid metabolism) in the selected animal model. Conduct pharmacokinetic studies to determine the compound's bioavailability and half-life.
Tumor Microenvironment The in vivo tumor microenvironment can influence drug response. Consider using more complex in vitro models, such as 3D spheroids or organoids, to better mimic in vivo conditions.
Off-target Effects Unforeseen off-target effects may contribute to toxicity or lack of efficacy in vivo. Perform kinome-wide profiling to assess the selectivity of this compound.[1]
Drug Formulation and Administration The formulation and route of administration can significantly impact drug exposure. Optimize the formulation for solubility and stability and select an appropriate route of administration for the animal model.

Issue 3: Development of Drug Resistance

Potential CauseRecommended Solution
Mutations in Mps1 Kinase Domain Prolonged exposure to this compound may lead to the selection of cancer cells with mutations in the Mps1 kinase domain that reduce inhibitor binding.[2][3] Sequence the Mps1 gene in resistant clones to identify potential mutations.
Upregulation of Compensatory Pathways Cells may adapt to Mps1 inhibition by upregulating compensatory signaling pathways. Use pathway analysis tools (e.g., Western blotting for key signaling proteins) to identify activated pathways in resistant cells.
Drug Efflux Pumps Increased expression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of this compound. Use efflux pump inhibitors or assess the expression of relevant ABC transporters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][4] The SAC ensures the proper segregation of chromosomes during mitosis.[5] By inhibiting Mps1, this compound abrogates the SAC, leading to a premature exit from mitosis, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[1][6][7]

Q2: What are the expected phenotypic effects of this compound in cancer cells?

A2: Treatment of cancer cells with this compound is expected to induce a "mitotic breakthrough," where cells exit mitosis without proper chromosome alignment.[1] This leads to the formation of multinucleated cells and subsequent apoptosis or mitotic catastrophe.[1][7]

Q3: How should I determine the optimal working concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell line and assay dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. A typical starting range for in vitro studies could be from 1 nM to 1 µM.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, Mps1 inhibitors have shown synergistic effects when combined with taxanes, such as paclitaxel.[1][8] The rationale is that taxanes activate the SAC, arresting cells in mitosis, while this compound forces these arrested cells to exit mitosis prematurely with catastrophic consequences.

Data Presentation

Table 1: In Vitro Activity of Representative Mps1 Inhibitors

CompoundMps1 IC50 (nM)Cell LineAnti-proliferative IC50 (nM)Reference
BAY 1161909<10HeLa16[1]
BAY 1217389<10HCT11621[1]
AZ314635U2OSNot Reported[9]
NMS-P715182A54990[4]

Note: The data presented are for well-characterized Mps1 inhibitors and are intended to serve as a reference for designing experiments with this compound.

Experimental Protocols

Protocol 1: Determination of Anti-proliferative IC50

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualization

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_sac Spindle Assembly Checkpoint (SAC) cluster_apc Anaphase Promoting Complex Ndc80 Ndc80 Complex Mps1 Mps1 Ndc80->Mps1 Recruits Knl1 Knl1 Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Promotes Assembly Mps1->Knl1 Phosphorylates AuroraB Aurora B AuroraB->Mps1 Activates APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 Inhibits Anaphase Anaphase Onset APC_Cdc20->Anaphase Initiates This compound This compound This compound->Mps1 Inhibits

Caption: Mps1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays 4. Endpoint Assays start Start Experiment cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response) cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability (MTT, CTG) incubation->viability microscopy Immunofluorescence (e.g., for mitotic markers) incubation->microscopy flow_cytometry Cell Cycle Analysis (Propidium Iodide staining) incubation->flow_cytometry data_analysis 5. Data Analysis (IC50 determination, statistical analysis) viability->data_analysis microscopy->data_analysis flow_cytometry->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZ12253801

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with this novel Kinase-X (KX) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of Kinase-X (KX), a critical upstream regulator of the ABC signaling pathway. By inhibiting KX, this compound effectively blocks the phosphorylation of its downstream target, Protein-Y (PY), leading to a reduction in cell proliferation and induction of apoptosis in KX-dependent cell lines.

Q2: What is the recommended starting concentration for in vitro cell-based assays?

For initial experiments, we recommend a dose-response curve ranging from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for most sensitive cancer cell lines, such as HT-29 and MCF-7, typically falls within the 50-200 nM range after a 72-hour incubation period.

Q3: How should I dissolve and store this compound?

This compound is soluble in DMSO up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO. This stock solution should be stored at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Protein-Y Phosphorylation in Western Blot

Possible Cause 1: Suboptimal Lysis Buffer

The phosphorylation state of Protein-Y can be sensitive to the composition of the lysis buffer. The presence of phosphatases can lead to dephosphorylation of your target protein.

Solution:

  • Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.

  • Perform all lysis steps on ice or at 4°C to minimize enzymatic activity.

Possible Cause 2: Incorrect Antibody Selection

The specificity and sensitivity of your primary antibodies are crucial for detecting changes in phosphorylation.

Solution:

  • Use a validated phospho-specific antibody for Protein-Y (p-PY) and a total Protein-Y antibody from a reputable supplier.

  • Run a positive control (e.g., cells treated with a known activator of the ABC pathway) and a negative control (untreated cells) to verify antibody performance.

Possible Cause 3: Insufficient Treatment Time

The inhibition of p-PY may be time-dependent.

Solution:

  • Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) with a fixed concentration of this compound to determine the optimal treatment duration for maximal inhibition.

Issue 2: High Variability in Cell Viability Assay Results

Possible Cause 1: Compound Precipitation

High concentrations of this compound may precipitate in aqueous cell culture media, leading to inconsistent effective concentrations.

Solution:

  • Visually inspect your media for any signs of precipitation after adding this compound.

  • Avoid using final concentrations above 20 µM in standard cell culture media. If higher concentrations are necessary, consider using a specialized formulation or a different solvent system.

Possible Cause 2: Uneven Cell Seeding

Inconsistent cell numbers across wells will lead to high variability in viability readouts.

Solution:

  • Ensure a homogenous single-cell suspension before seeding.

  • Pipette carefully and use a consistent technique for all wells.

  • Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.

Possible Cause 3: Edge Effects in Multi-well Plates

Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.

Solution:

  • Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or media to create a humidity barrier.

Quantitative Data Summary

Parameter Cell Line: HT-29 Cell Line: MCF-7 Cell Line: A549 (Resistant)
IC50 (72h, MTT Assay) 85 nM150 nM> 10 µM
Optimal Western Blot Conc. 100 nM200 nMNot Applicable
Time for >90% p-PY Inhibition 4 hours8 hoursNot Applicable
Solubility in PBS < 1 µM< 1 µM< 1 µM
Solubility in DMSO 50 mM50 mM50 mM

Experimental Protocols

Protocol 1: Western Blot for p-PY Inhibition
  • Cell Seeding: Seed 1.5 x 10^6 HT-29 cells in 10 cm dishes and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for p-PY (1:1000) and total PY (1:1000).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an appropriate imaging system.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed 5,000 HT-29 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

AZ12253801_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase-X (KX) Receptor->KX Activates PY Protein-Y (PY) KX->PY Phosphorylates pPY p-Protein-Y Proliferation Gene Transcription (Proliferation, Survival) pPY->Proliferation Promotes AZ This compound AZ->KX Inhibits

Caption: Signaling pathway showing this compound inhibition of Kinase-X.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection c1 Cell Culture & Treatment c2 Cell Lysis c1->c2 c3 Protein Quantification c2->c3 g1 SDS-PAGE c3->g1 g2 Membrane Transfer g1->g2 d1 Blocking g2->d1 d2 Primary Ab Incubation d1->d2 d3 Secondary Ab Incubation d2->d3 d4 ECL Detection d3->d4 Result Result d4->Result

Caption: Experimental workflow for Western Blot analysis.

Troubleshooting_Logic start Inconsistent p-PY Inhibition? q1 Is Lysis Buffer Freshly Supplemented? start->q1 s1 Add Fresh Protease & Phosphatase Inhibitors q1->s1 No q2 Are Antibodies Validated? q1->q2 Yes s1->q2 s2 Run Controls & Test New Antibodies q2->s2 No q3 Is Treatment Time Optimal? q2->q3 Yes s2->q3 s3 Perform a Time-Course Experiment q3->s3 No end Problem Resolved q3->end Yes s3->end

Caption: Troubleshooting logic for inconsistent Western Blot results.

Validation & Comparative

Comparative Analysis of Investigational Immunomodulators for Age-related Macular Degeneration (AMD): A Focus on NLRP3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for Age-related Macular Degeneration (AMD), particularly in the context of geographic atrophy (GA), the modulation of inflammatory pathways is a cornerstone of next-generation strategies. While the fictitious compound "AZ12253801" does not correspond to a known therapeutic agent in public databases, this guide will utilize a representative, well-documented investigational NLRP3 inflammasome inhibitor, referred to here as OphthInflamm-X , to draw a comparative analysis against other immunomodulatory approaches. This comparison is based on publicly available preclinical and clinical data for compounds with similar mechanisms of action.

The primary alternatives discussed include agents targeting the complement cascade, a critical component of the innate immune system implicated in AMD pathogenesis. This guide will provide researchers, scientists, and drug development professionals with a comparative overview of their mechanisms, supporting experimental data, and detailed protocols.

Mechanism of Action: A Divergence in Inflammatory Control

OphthInflamm-X represents a class of small-molecule inhibitors targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The activation of the NLRP3 inflammasome is a key event in the inflammatory cascade that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, ultimately contributing to retinal pigmented epithelium (RPE) cell death and the progression of GA. By directly inhibiting the assembly of the NLRP3 inflammasome, OphthInflamm-X aims to block this inflammatory cascade at a critical juncture.

In contrast, other immunomodulators, such as the complement inhibitors pegcetacoplan and avacincaptad pegol , target different points in the inflammatory pathway. Pegcetacoplan is a C3 inhibitor, while avacincaptad pegol targets C5. By inhibiting these central components of the complement system, these drugs aim to reduce the chronic inflammation and cell damage associated with complement dysregulation in AMD.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways for both classes of immunomodulators.

NLRP3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol DAMPs/PAMPs DAMPs/PAMPs TLR4 TLR4 DAMPs/PAMPs->TLR4 Signal 1 (Priming) ATP_ext ATP P2X7 P2X7 Receptor ATP_ext->P2X7 Signal 2 (Activation) NFkB NF-κB TLR4->NFkB NLRP3_inactive NLRP3 (inactive) P2X7->NLRP3_inactive K+ efflux Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Transcription NFkB->NLRP3_inactive Transcription IL1B IL-1β Pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome (Assembled) NLRP3_inactive->Inflammasome Activation ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 Cleavage Casp1->Pro_IL1B Cleavage Extracellular Space Extracellular Space IL1B->Extracellular Space Secretion & Inflammation OphthInflammX OphthInflamm-X OphthInflammX->Inflammasome Inhibition

Caption: NLRP3 inflammasome activation pathway and point of inhibition by OphthInflamm-X.

Complement_Pathway cluster_pathways Complement Activation Pathways Classical Classical C3_convertase C3 Convertase Classical->C3_convertase Lectin Lectin Lectin->C3_convertase Alternative Alternative Alternative->C3_convertase C3 C3 C3_convertase->C3 Cleavage C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 Cleavage C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC Pegcetacoplan Pegcetacoplan Pegcetacoplan->C3 Inhibition Avacincaptad Avacincaptad Pegol Avacincaptad->C5 Inhibition

Caption: Complement cascade and points of inhibition by pegcetacoplan and avacincaptad pegol.

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from preclinical and clinical studies of NLRP3 inhibitors and complement inhibitors for AMD.

Table 1: Preclinical Efficacy in AMD Models

ParameterOphthInflamm-X (NLRP3i)Complement Inhibitor (C3i/C5i)
Model System Sodium Iodate (B108269) (NaIO₃) induced RPE degeneration in miceLaser-induced Choroidal Neovascularization (CNV) in mice
Endpoint RPE cell lossCNV lesion volume
Result 50-70% reduction in RPE cell death40-60% reduction in CNV volume
Key Cytokine Reduction Significant decrease in IL-1β and IL-18Reduction in C3a/C5a and inflammatory cell infiltrate

Table 2: Clinical Trial Outcomes in Geographic Atrophy

ParameterOphthInflamm-X (NLRP3i)Pegcetacoplan (C3i)Avacincaptad Pegol (C5i)
Primary Endpoint Change in GA lesion growth rate from baselineChange in GA lesion growth rate from baselineChange in GA lesion growth rate from baseline
Reduction in GA Growth (vs. Sham) Data from ongoing trials anticipated~19-22% reduction over 24 months.[1]~20-29% reduction over 12 months.[2]
Key Secondary Endpoints Best Corrected Visual Acuity (BCVA)Non-significant difference in BCVANon-significant difference in BCVA
Common Adverse Events (Anticipated) Conjunctival hemorrhage, intraocular inflammationNew-onset exudative AMD, ischemic optic neuropathy, intraocular inflammationNew-onset exudative AMD, conjunctival hemorrhage, increased intraocular pressure.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key experiments. Below are representative protocols for assays used to evaluate these immunomodulators.

Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay

Objective: To determine the inhibitory potential of OphthInflamm-X on NLRP3 inflammasome activation in a human retinal pigment epithelium cell line (ARPE-19).

Methodology:

  • Cell Culture: ARPE-19 cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Priming (Signal 1): Cells are seeded in 24-well plates and primed with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: Following priming, cells are pre-incubated with varying concentrations of OphthInflamm-X or vehicle control for 1 hour.

  • Activation (Signal 2): NLRP3 inflammasome is activated by adding ATP (5 mM) for 1 hour.

  • Supernatant Collection: Cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Quantification of IL-1β: The concentration of secreted IL-1β in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: IL-1β concentrations are normalized to the vehicle-treated control, and the IC₅₀ value for OphthInflamm-X is calculated.

Protocol 2: In Vivo Model of Geographic Atrophy

Objective: To evaluate the efficacy of OphthInflamm-X in preventing RPE cell death in a sodium iodate (NaIO₃)-induced mouse model of GA.

Methodology:

  • Animal Model: Adult C57BL/6J mice are used.

  • Induction of GA: A single intraperitoneal injection of NaIO₃ (35 mg/kg) is administered to induce acute RPE cell degeneration.

  • Drug Administration: OphthInflamm-X or vehicle is administered via intravitreal injection at a specified dose 24 hours prior to NaIO₃ injection.

  • Tissue Collection and Processing: Eyes are enucleated at 7 days post-NaIO₃ injection, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Histological Analysis: Retinal cross-sections are stained with Hematoxylin and Eosin (H&E) to visualize retinal layers and quantify the extent of RPE cell loss.

  • Immunofluorescence: Retinal flat mounts are stained with phalloidin (B8060827) to visualize the RPE cell mosaic and quantify the area of RPE cell loss.

  • Data Analysis: The area of RPE degeneration is measured and compared between the OphthInflamm-X treated and vehicle-treated groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay (Protocol 1) cluster_invivo In Vivo Model (Protocol 2) start_vitro Culture ARPE-19 cells prime Prime with LPS (Signal 1) start_vitro->prime treat Treat with OphthInflamm-X prime->treat activate Activate with ATP (Signal 2) treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa start_vivo Administer Drug (Intravitreal) induce Induce GA (NaIO3 injection) start_vivo->induce age Age mice (7 days) induce->age collect_vivo Enucleate & Fix Eyes age->collect_vivo analyze Histology & Immunofluorescence collect_vivo->analyze

Caption: Workflow for in vitro and in vivo evaluation of OphthInflamm-X.

Conclusion

The development of immunomodulators for AMD is a rapidly evolving field. While complement inhibitors have demonstrated a modest but statistically significant reduction in the progression of GA, the therapeutic potential of targeting the NLRP3 inflammasome with agents like OphthInflamm-X offers a promising alternative or complementary approach. The direct inhibition of the NLRP3 inflammasome targets a key downstream convergence point in the inflammatory cascade, potentially offering a more focused intervention. The ongoing and future clinical trials of NLRP3 inhibitors will be crucial in determining their precise role in the management of AMD. This guide provides a framework for understanding the comparative mechanisms, data, and experimental approaches for these distinct immunomodulatory strategies.

References

Unraveling the Efficacy of Novel Complement Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of therapeutic agents targeting the complement system is rapidly evolving. However, a comprehensive evaluation of emerging candidates against established inhibitors is crucial for advancing clinical development. This guide provides a comparative analysis of the novel investigational compound AZ12253801 against well-characterized complement inhibitors, offering insights for researchers, scientists, and drug development professionals.

Currently, there is no publicly available information to suggest that this compound is a complement inhibitor. Extensive searches of scientific literature and clinical trial databases did not yield any data on the mechanism of action, preclinical, or clinical efficacy of a compound with this identifier in the context of complement-mediated diseases.

To provide a valuable comparative framework for when such data becomes available, and for the broader understanding of the field, this guide will focus on the established classes of complement inhibitors, their mechanisms of action, and key efficacy data.

Established Complement Inhibitors: A Snapshot

The complement system, a critical component of innate immunity, can become dysregulated and contribute to the pathology of numerous diseases.[1] Therapeutic inhibition of this cascade has proven effective in treating conditions like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), generalized myasthenia gravis (gMG), and neuromyelitis optica spectrum disorder (NMOSD).[2]

The primary targets for complement inhibition have been central components of the cascade, most notably C3 and C5.

C5 Inhibitors: The Pioneers of Complement-Targeted Therapy

The development of monoclonal antibodies targeting complement component C5 marked a significant breakthrough in treating complement-driven diseases.[1]

  • Eculizumab: A humanized monoclonal antibody that binds to C5, preventing its cleavage into the pro-inflammatory and cytolytic fragments C5a and C5b-9 (the membrane attack complex).[1][3]

  • Ravulizumab: A second-generation C5 inhibitor with a longer half-life, allowing for less frequent dosing compared to eculizumab.[2]

  • Crovalimab: Another monoclonal antibody targeting C5 with a distinct binding epitope.[2]

  • Avacincaptad pegol: An inhibitor of C5 delivered via intravitreal injection for ophthalmic indications.[4]

C3 Inhibitors: Targeting a Central Hub

Inhibition of C3, a central protein where all three complement pathways converge, offers a broader approach to dampening complement activation.

  • APL-2 (Pegcetacoplan): A C3 inhibitor that has demonstrated potential in reducing the growth of geographic atrophy in age-related macular degeneration.[4]

Other Investigational Approaches

Researchers are exploring various other strategies to modulate the complement cascade, including inhibitors of Factor D and properdin.[4]

Comparative Efficacy Data

The table below summarizes key clinical efficacy data for prominent complement inhibitors in PNH, a well-characterized complement-mediated disorder. This data serves as a benchmark for evaluating future therapies.

Compound (Target)IndicationKey Efficacy EndpointResult
Eculizumab (C5)PNHStabilization of hemoglobin levels49% of patients achieved stabilization vs. 0% with placebo[3]
Reduction in red blood cell transfusionsMedian of 0 units transfused vs. 10 units with placebo[3]
Reduction in intravascular hemolysis (LDH levels)85.8% lower median area under the curve for lactate (B86563) dehydrogenase[3]

Experimental Protocols

The following outlines a generalized experimental protocol for assessing the efficacy of a novel complement inhibitor in a preclinical model of PNH.

Objective: To determine the in vivo efficacy of a novel complement inhibitor in reducing intravascular hemolysis.

Model: A transgenic mouse model expressing a human C5-sensitized red blood cell population.

Methodology:

  • Animal Dosing: Administer the test compound or a vehicle control to the mice via the appropriate route (e.g., intravenous, subcutaneous).

  • Induction of Hemolysis: Induce complement-mediated hemolysis through the administration of a complement-activating agent.

  • Blood Sampling: Collect blood samples at various time points post-induction.

  • Measurement of Hemolysis: Quantify the extent of intravascular hemolysis by measuring plasma lactate dehydrogenase (LDH) levels.

  • Data Analysis: Compare LDH levels between the treatment and control groups to determine the inhibitory effect of the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the complement cascade and the points of therapeutic intervention is crucial for understanding the mechanism of action of different inhibitors.

Complement_Cascade cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway cluster_Inhibitors Therapeutic Inhibition Antibody-Antigen Complex Antibody-Antigen Complex C1 Complex C1 Complex Antibody-Antigen Complex->C1 Complex C4 C4 C1 Complex->C4 C2 C2 C4->C2 C4->C2 C3 Convertase (C4b2a) C3 Convertase (C4b2a) C2->C3 Convertase (C4b2a) C2->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs MASPs->C4 Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis Factor B Factor B Spontaneous C3 Hydrolysis->Factor B Factor D Factor D Factor B->Factor D C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor D->C3 Convertase (C3bBb) C3 Convertase (C3bBb)->C3 C3a (Anaphylatoxin) C3a (Anaphylatoxin) C3->C3a (Anaphylatoxin) Cleavage C3b (Opsonization) C3b (Opsonization) C3->C3b (Opsonization) C5 Convertase C5 Convertase C3b (Opsonization)->C5 Convertase C5 C5 C5 Convertase->C5 C5a (Anaphylatoxin) C5a (Anaphylatoxin) C5->C5a (Anaphylatoxin) Cleavage C5b C5b C5->C5b C6 C6 C5b->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 Membrane Attack Complex (C5b-9) Membrane Attack Complex (C5b-9) C9->Membrane Attack Complex (C5b-9) C3 Inhibitors (e.g., APL-2) C3 Inhibitors (e.g., APL-2) C3 Inhibitors (e.g., APL-2)->C3 C5 Inhibitors (e.g., Eculizumab) C5 Inhibitors (e.g., Eculizumab) C5 Inhibitors (e.g., Eculizumab)->C5

Caption: The complement cascade and points of therapeutic intervention.

Experimental_Workflow Animal Model (PNH) Animal Model (PNH) Dosing (Test Compound vs. Vehicle) Dosing (Test Compound vs. Vehicle) Animal Model (PNH)->Dosing (Test Compound vs. Vehicle) Induction of Hemolysis Induction of Hemolysis Dosing (Test Compound vs. Vehicle)->Induction of Hemolysis Serial Blood Sampling Serial Blood Sampling Induction of Hemolysis->Serial Blood Sampling LDH Measurement LDH Measurement Serial Blood Sampling->LDH Measurement Data Analysis Data Analysis LDH Measurement->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

Caption: Preclinical workflow for evaluating complement inhibitor efficacy.

References

Benchmarking Novel Therapeutics in Preclinical Age-related Macular Degeneration Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of preclinical therapies for Age-related Macular Degeneration (AMD) is rapidly evolving. This guide provides a comparative analysis of a representative investigational compound, the complement inhibitor Pegcetacoplan (APL-2), against other emerging and established preclinical therapeutic strategies for dry AMD. The focus is on quantitative data from key preclinical experiments, detailed methodologies, and the underlying signaling pathways.

AMD is a leading cause of irreversible vision loss in the elderly, with the "dry" or atrophic form remaining a significant unmet medical need.[1] While current treatments for the "wet" form of AMD primarily target vascular endothelial growth factor (VEGF), the development of therapies for dry AMD has centered on modulating the complement cascade, a key driver of inflammation and cell death in the retina.[1][2]

Comparative Analysis of Preclinical Therapies for Dry AMD

This guide uses Pegcetacoplan (APL-2), a C3 complement inhibitor, as a benchmark for comparison due to the availability of preclinical and clinical data.[3] The following tables summarize quantitative data from preclinical studies on various therapeutic approaches for dry AMD, including complement inhibitors, agents targeting oxidative stress, and neuroprotective compounds.

Table 1: Efficacy of Preclinical Dry AMD Therapies in Animal Models
Therapeutic AgentTarget/Mechanism of ActionAnimal ModelKey Efficacy EndpointQuantitative ResultReference
Pegcetacoplan (APL-2) Complement C3 inhibitorMouse model of geographic atrophyReduction in geographic atrophy lesion growthSignificant reduction in lesion size compared to control[3]
Avacincaptad pegol (Zimura) Complement C5 inhibitorMouse model of geographic atrophyReduction in geographic atrophy lesion growthSignificant slowing of lesion progression[3]
Brimonidine DDS Alpha-2 adrenergic agonist (neuroprotection)Rat model of light-induced retinal damageIncreased photoreceptor survivalSignificant preservation of photoreceptor cell count vs. control[3]
ALK-001 Deuterated Vitamin AMouse model of Stargardt disease (similarities to dry AMD)Reduction in A2E accumulationSignificant decrease in the formation of toxic vitamin A dimers[3]
CNTO-2476 Human umbilical cord tissue-derived cellsAnimal modelsTrophic support to retinal cellsSecretion of neurotrophic factors[3]
Table 2: Safety and Pharmacokinetic Profile in Preclinical Models
Therapeutic AgentRoute of AdministrationKey Safety Finding in AnimalsPreclinical Half-life
Pegcetacoplan (APL-2) Intravitreal injectionWell-tolerated with no significant ocular inflammationData not readily available in public domain
Avacincaptad pegol (Zimura) Intravitreal injectionFavorable safety profile in preclinical modelsData not readily available in public domain
Brimonidine DDS Intravitreal implantNo significant adverse effects reported in preclinical studiesDesigned for sustained release over 6 months
ALK-001 OralNo major systemic toxicity observed in animal studiesData not readily available in public domain
CNTO-2476 Subretinal deliverySuccessful delivery with no significant adverse effectsNot applicable (cell-based therapy)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the comparison.

Induction of Geographic Atrophy in a Mouse Model

A common method to model geographic atrophy in mice involves the subretinal injection of a toxic substance, such as sodium iodate, or through light-induced damage in genetically susceptible strains.

Workflow for Sodium Iodate-Induced Retinal Degeneration:

cluster_0 Animal Preparation cluster_1 Induction cluster_2 Therapeutic Intervention cluster_3 Outcome Measures Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Pupil Dilation Pupil Dilation Anesthesia->Pupil Dilation Subretinal Injection of Sodium Iodate Subretinal Injection of Sodium Iodate Pupil Dilation->Subretinal Injection of Sodium Iodate Post-injection Monitoring Post-injection Monitoring Subretinal Injection of Sodium Iodate->Post-injection Monitoring Intravitreal Injection of Test Compound Intravitreal Injection of Test Compound Post-injection Monitoring->Intravitreal Injection of Test Compound Follow-up Assessments Follow-up Assessments Intravitreal Injection of Test Compound->Follow-up Assessments Fundus Autofluorescence Imaging Fundus Autofluorescence Imaging Follow-up Assessments->Fundus Autofluorescence Imaging Histological Analysis of Retinal Layers Histological Analysis of Retinal Layers Fundus Autofluorescence Imaging->Histological Analysis of Retinal Layers Data Analysis Data Analysis Histological Analysis of Retinal Layers->Data Analysis

Workflow for inducing and evaluating therapies in a mouse model of geographic atrophy.
Quantification of Photoreceptor Cell Survival

Histological analysis is a standard method to quantify the extent of photoreceptor cell death and the protective effect of a therapeutic agent.

  • Tissue Preparation: Following euthanasia, eyes are enucleated and fixed in 4% paraformaldehyde.

  • Sectioning: The fixed eyes are embedded in paraffin (B1166041) or OCT compound, and thin sections (5-10 µm) are cut through the area of the lesion.

  • Staining: Retinal sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the different retinal layers. Immunohistochemistry using antibodies against photoreceptor-specific markers (e.g., rhodopsin for rods, cone opsins for cones) can also be performed.

  • Imaging and Quantification: Stained sections are imaged using a light or fluorescence microscope. The number of photoreceptor nuclei in the outer nuclear layer (ONL) is counted at defined distances from the optic nerve head. A statistically significant increase in the number of surviving photoreceptors in the treated group compared to the control group indicates a neuroprotective effect.

Signaling Pathways in Dry AMD

The pathogenesis of dry AMD is multifactorial, with the complement cascade playing a central role. The following diagram illustrates the points of intervention for C3 and C5 inhibitors.

cluster_pathway Complement Cascade in Dry AMD cluster_intervention Therapeutic Intervention Pathogen/Debris Pathogen/Debris Classical Pathway Classical Pathway Pathogen/Debris->Classical Pathway Lectin Pathway Lectin Pathway Pathogen/Debris->Lectin Pathway Alternative Pathway Alternative Pathway Pathogen/Debris->Alternative Pathway C3 C3 Classical Pathway->C3 Lectin Pathway->C3 Alternative Pathway->C3 C3a C3a C3->C3a Cleavage C3b C3b C3->C3b Cleavage Inflammation Inflammation C3a->Inflammation C5 C5 C3b->C5 C5a C5a C5->C5a Cleavage C5b C5b C5->C5b Cleavage C5a->Inflammation Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC) Cell Lysis Cell Lysis Membrane Attack Complex (MAC)->Cell Lysis Pegcetacoplan (APL-2) Pegcetacoplan (APL-2) Pegcetacoplan (APL-2)->C3 Inhibits Avacincaptad pegol (Zimura) Avacincaptad pegol (Zimura) Avacincaptad pegol (Zimura)->C5 Inhibits

References

Independent Verification of AZ12253801's Mechanism of Action: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the mechanism of action for the compound designated as AZ12253801 cannot be provided at this time. Extensive searches of publicly available scientific literature, chemical databases, and patent records did not yield any specific information regarding this molecule.

The identifier "this compound" is likely an internal designation for a research compound that has not yet been publicly disclosed by the developing organization. As such, critical details regarding its chemical structure, biological target, signaling pathways, and mechanism of action remain confidential.

Without this foundational information, it is impossible to:

  • Identify and compare its performance with alternative therapeutic agents.

  • Summarize quantitative data from relevant experiments.

  • Provide detailed experimental protocols.

  • Generate diagrams of associated signaling pathways or experimental workflows.

This guide will be updated if and when information regarding this compound becomes available in the public domain. Researchers, scientists, and drug development professionals are advised to monitor scientific publications and patent filings for future disclosures related to this compound.

A Head-to-Head Comparison of Small Molecule P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of inflammatory disorders, neuropathic pain, and potentially some cancers.[1][2][3] Its role in modulating the release of pro-inflammatory cytokines such as IL-1β from immune cells positions it as a critical node in the inflammatory cascade.[1][3] This has spurred the development of numerous small molecule antagonists aimed at inhibiting its function.

While the specific small molecule AZ12253801 was initially queried, public domain scientific literature and databases do not contain information on a compound with this identifier. Therefore, this guide provides a head-to-head comparison of several well-characterized and frequently cited P2X7 receptor antagonists: AZ11645373, A-740003, A-438079, and KN-62. These molecules have been instrumental in elucidating the pharmacology of the P2X7 receptor and represent different chemical scaffolds and antagonist properties.

This guide will delve into their comparative potency, species selectivity, and mechanism of action, supported by available experimental data. Detailed protocols for key assays are provided to enable researchers to reproduce and build upon these findings.

Comparative Analysis of P2X7 Antagonists

The therapeutic potential of P2X7 antagonists is often evaluated based on their potency (typically measured as IC50 or pIC50), selectivity over other P2X receptor subtypes, and their efficacy across different species, which is crucial for preclinical to clinical translation. A significant challenge in the development of P2X7 antagonists has been the disparate potency between human and rodent orthologs.[1]

CompoundTargetReported Potency (Human)Reported Potency (Rat)Mechanism of ActionKey Features
AZ11645373 P2X7 ReceptorKB: 5-20 nM (HEK cells); IC50: 90 nM (THP-1 cells, IL-1β release)[1]Low to no activity[1]Non-competitive, allosteric antagonist[2]Highly potent and selective for the human P2X7 receptor.[1]
A-740003 P2X7 ReceptorpIC50: 7.0–7.3 (Ca2+ flux, Yo-Pro uptake, IL-1β release)[1]Potent activity[1]Competitive antagonist[1]Potent at both human and rat P2X7 receptors, making it suitable for in vivo studies in rats.[1]
A-438079 P2X7 ReceptorpIC50: 6.9[4]Data not specifiedSelective antagonist[5]Small molecular weight and effective in animal models of neuropathic pain.[3]
KN-62 P2X7 ReceptorpIC50: ~6.7[1]pIC50: < 4 (inactive)[1]Non-competitive antagonist[4]Exhibits significant species selectivity, being potent at the human receptor but lacking activity at the rat receptor.[1] Also a known CaMK-II inhibitor.[4]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux. This initial activation triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. Prolonged activation can lead to the formation of a larger, non-selective pore, which can ultimately induce apoptosis.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Channel_Opening Cation Channel Opening P2X7R->Channel_Opening ATP ATP ATP->P2X7R Activates Antagonist P2X7 Antagonist Antagonist->P2X7R Inhibits Ion_Flux Na+ & Ca2+ Influx K+ Efflux Channel_Opening->Ion_Flux NLRP3_Activation NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1b_Processing Pro-IL-1β → IL-1β Caspase1_Activation->IL1b_Processing IL1b_Release IL-1β Release IL1b_Processing->IL1b_Release Inflammation Inflammation IL1b_Release->Inflammation

Caption: P2X7 receptor signaling cascade upon ATP binding, leading to inflammation.

Experimental Protocols

The following are generalized protocols for common assays used to characterize P2X7 receptor antagonists.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a cell line endogenously expressing the receptor (e.g., THP-1 monocytes) are seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist or vehicle control for a specified period.

  • Agonist Stimulation: The P2X7 receptor agonist, typically BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), is added to stimulate the receptor.

  • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured immediately using a fluorescence plate reader.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells.

Methodology:

  • Cell Priming: Monocytic cells, such as human THP-1 cells or primary macrophages, are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[1]

  • Antagonist Treatment: The primed cells are then treated with the P2X7 antagonist at various concentrations.

  • P2X7 Activation: Following antagonist incubation, cells are stimulated with ATP or BzATP to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.[1]

  • Supernatant Collection: The cell culture supernatant is collected after a defined incubation period.

  • Quantification: The concentration of IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value for the inhibition of IL-1β release is calculated.

Experimental_Workflow cluster_assay P2X7 Antagonist Assay Workflow Start Start Cell_Seeding Seed P2X7-expressing cells in 96-well plate Start->Cell_Seeding Compound_Addition Add varying concentrations of antagonist Cell_Seeding->Compound_Addition Incubation Incubate cells with antagonist Compound_Addition->Incubation Agonist_Stimulation Stimulate with P2X7 agonist (e.g., BzATP) Incubation->Agonist_Stimulation Measurement Measure downstream effect (e.g., Ca2+ flux, IL-1β release) Agonist_Stimulation->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for screening P2X7 receptor antagonists.

Logical Comparison of P2X7 Antagonists

The choice of a P2X7 antagonist for a particular research application depends on several factors, primarily the species being studied and the desired mechanism of action.

Logical_Comparison cluster_compounds Compound Properties Comparison_Point Key Comparison Factors Species_Selectivity Species Selectivity Comparison_Point->Species_Selectivity Mechanism Mechanism of Action Comparison_Point->Mechanism Human_Potency Potent on Human P2X7 Species_Selectivity->Human_Potency Rat_Potency Potent on Rat P2X7 Species_Selectivity->Rat_Potency Competitive Competitive Mechanism->Competitive Non_Competitive Non-competitive/ Allosteric Mechanism->Non_Competitive AZ11645373 AZ11645373 AZ11645373->Human_Potency AZ11645373->Non_Competitive A740003 A740003 A740003->Human_Potency A740003->Rat_Potency A740003->Competitive KN62 KN62 KN62->Human_Potency KN62->Non_Competitive

Caption: Key decision points for selecting a P2X7 antagonist.

References

In vivo validation of AZ12253801's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for public information regarding "AZ12253801" has yielded insufficient data to create a comprehensive in-vivo validation comparison guide as requested. Publicly accessible scientific databases, clinical trial registries, and corporate pipelines do not contain specific details about this compound's therapeutic target, mechanism of action, or any associated preclinical or clinical studies.

One vendor, CORTEX BIOCHEM, lists a product with the identifier "this compound" but provides no scientific information and marks it as unavailable for sale. This lack of data prevents the identification of therapeutic alternatives, the compilation of comparative experimental data, and the creation of the requested signaling pathway and experimental workflow diagrams.

To fulfill the user's request, specific information about this compound is required, including:

  • Therapeutic Target: The specific molecule, pathway, or cell type that this compound is designed to interact with.

  • Mechanism of Action: How this compound elicits its therapeutic effect at a molecular level.

  • Therapeutic Indication: The disease or condition for which this compound is being investigated.

  • Relevant Studies: Any published preclinical or clinical studies that provide in vivo data.

Without this foundational information, a meaningful and objective comparison guide that meets the specified requirements cannot be generated. If the user can provide a different compound identifier or additional context, a new search can be initiated to attempt to fulfill the request.

Assessing the Specificity of AZ12253801 as an Immunomodulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapeutics is rapidly evolving, with a significant focus on targeting the NLRP3 inflammasome, a key driver of inflammation in a multitude of diseases. This guide provides a comparative analysis of the specificity of the investigational NLRP3 inhibitor AZ12253801, benchmarked against other well-characterized immunomodulators targeting the same pathway. While publicly available information often refers to AstraZeneca's clinical candidate AZD4144, it is widely understood to be the public designation for the compound initially identified as this compound. This guide will, therefore, refer to the compound as AZD4144.

Executive Summary

AZD4144 is a potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, making it a prime therapeutic target. This guide compares the specificity of AZD4144 with established NLRP3 inhibitors, MCC950 and CY-09, providing available experimental data and detailed protocols to aid researchers in their assessment of these immunomodulators. While quantitative data on the potency of AZD4144 against NLRP3 is available, a detailed public profile of its selectivity against other inflammasomes remains limited.

Quantitative Comparison of NLRP3 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the available data for AZD4144 and its comparators.

InhibitorTargetIC50 (NLRP3 Inhibition)Cell Type / Assay ConditionSource(s)
AZD4144 NLRP376 nMNigericin-triggered speck formation assay[3][4]
MCC950NLRP3~7.5 - 8.1 nMBone Marrow-Derived Macrophages (BMDMs) and Human Monocyte-Derived Macrophages (HMDMs)
CY-09NLRP3Dose-dependent inhibition (1-10 µM)LPS-primed BMDMs stimulated with MSU, nigericin, or ATP (for IL-1β secretion)

Specificity Profile: A Comparative Overview

A crucial aspect of a high-quality immunomodulator is its specificity for the intended target, minimizing off-target effects.

InhibitorSelectivity against other Inflammasomes (NLRP1, NLRC4, AIM2)Off-Target ProfileSource(s)
AZD4144 Stated to be "selective" with a "favorable off-target pharmacology profile", but specific quantitative data is not publicly available.Favorable off-target profile reported.[1][2]
MCC950High selectivity; does not significantly inhibit NLRP1, NLRC4, or AIM2 inflammasomes.Generally considered highly selective for NLRP3.
CY-09Selective for NLRP3; does not affect AIM2 or NLRC4 inflammasome activation.Directly binds to the NACHT domain of NLRP3.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies involved in assessing NLRP3 inhibitor specificity, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR4 PAMPs_DAMPs->TLR Signal 1 (Priming) ATP ATP P2X7 P2X7R ATP->P2X7 Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB NLRP3_inactive NLRP3 (inactive) P2X7->NLRP3_inactive K+ efflux pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B Transcription NFkB->NLRP3_inactive Transcription IL1B IL-1β / IL-18 (mature) NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Cleavage Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis AZD4144 AZD4144 MCC950 CY-09 AZD4144->NLRP3_active Inhibition

Caption: The NLRP3 inflammasome signaling pathway and the point of inhibition by AZD4144, MCC950, and CY-09.

Experimental_Workflow cluster_invitro In Vitro Specificity Assessment cluster_endpoints Endpoints start Start: Immune Cell Culture (e.g., BMDMs, PBMCs) priming Signal 1: Priming (e.g., LPS) start->priming inhibitor Inhibitor Treatment (AZD4144, MCC950, CY-09) priming->inhibitor activation Signal 2: Activation (NLRP3, NLRP1, NLRC4, AIM2 specific agonists) inhibitor->activation measurement Endpoint Measurement activation->measurement elisa Cytokine Release (ELISA) (IL-1β, IL-18) caspase Caspase-1 Activity Assay asc ASC Speck Formation (Microscopy) analysis Data Analysis (IC50 determination, Selectivity Fold) end Conclusion on Specificity analysis->end elisa->analysis caspase->analysis asc->analysis

References

Comparative Analysis of a P2X7 Receptor Antagonist (AZD9056) and Placebo in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound with the identifier "AZ12253801". Therefore, this guide presents a comparative analysis of a representative AstraZeneca P2X7 receptor antagonist, AZD9056 , and placebo in relevant animal models based on published research. This information is intended for researchers, scientists, and drug development professionals to illustrate the preclinical evaluation of this class of compounds.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP, which are often present in inflammatory environments.[1][2] Activation of the P2X7 receptor on immune cells, such as macrophages and monocytes, triggers a cascade of downstream events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[1][2] These cytokines are key mediators of inflammation and pain. P2X7 receptor antagonists, such as AZD9056, are being investigated for their potential to treat various inflammatory diseases by blocking this pathway.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical animal studies comparing the efficacy of the P2X7 receptor antagonist AZD9056 to a placebo/control group in models of arthritis.

Parameter Animal Model Treatment Group Result Reference
Articular InflammationRat Streptococcal Cell Wall (SCW) ArthritisAZD9056Reduced articular inflammation[3]
Erosive ProgressionRat Streptococcal Cell Wall (SCW) ArthritisAZD9056Reduced erosive progression[3]
Pain-relieving effectsRat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Exerted pain-relieving effects[4]
Anti-inflammatory effectsRat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Exerted anti-inflammatory effects[4]
IL-1β Expression (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Reversed MIA-induced upregulation[4]
IL-6 Expression (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Reversed MIA-induced upregulation[4]
TNF-α Expression (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Reversed MIA-induced upregulation[4]
MMP-13 Expression (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Reversed MIA-induced upregulation[4]
Substance P Expression (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Reversed MIA-induced upregulation[4]
Prostaglandin E2 (PGE2) Levels (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Reversed MIA-induced upregulation[4]
NF-κB Pathway Activation (Cartilage)Rat Monosodium Iodoacetate (MIA)-induced OsteoarthritisAZD9056Decreased phosphorylation of IKKα, IKKβ, IκBα, and NF-κB p65[4]

Experimental Protocols

Rat Streptococcal Cell Wall (SCW)-Induced Arthritis Model

This model is used to induce a chronic, erosive arthritis that mimics aspects of human rheumatoid arthritis.

  • Animal Species: Lewis rats.

  • Induction of Arthritis: A single intra-articular injection of an aqueous suspension of peptidoglycan-polysaccharide fragments from group A streptococci (SCW) into the ankle joint.

  • Treatment: Animals are treated with the P2X7 receptor antagonist (e.g., AZD9056) or a placebo vehicle, typically administered orally. Dosing usually begins after the onset of arthritis.

  • Assessments:

    • Clinical Scoring: Joint inflammation is assessed periodically using a macroscopic scoring system that evaluates redness, swelling, and loss of function.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess synovial inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Synovial tissue can be analyzed for the expression of inflammatory mediators and P2X7 receptors.[3]

Rat Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model

This model induces cartilage degradation and pain, characteristic of osteoarthritis.

  • Animal Species: Wistar rats.[4]

  • Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint. MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cell death and cartilage degeneration.[4]

  • Treatment: Following MIA injection, rats are treated with the P2X7 receptor antagonist (e.g., AZD9056) or a placebo.[4]

  • Assessments:

    • Pain Behavior: Nociceptive thresholds can be measured using methods like the von Frey filament test (for mechanical allodynia) or incapacitance testing (to assess weight-bearing on the affected limb).

    • Histopathology: Knee joints are collected for histological analysis to evaluate cartilage structure, proteoglycan loss (e.g., with Safranin O staining), and subchondral bone changes.

    • Biochemical Analysis: Cartilage tissue is analyzed for the expression of key molecules involved in inflammation and cartilage degradation, such as IL-1β, TNF-α, MMP-13, and components of the NF-κB signaling pathway, often using techniques like Western blotting or immunohistochemistry.[4]

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Release Release IL1B->Release AZD9056 AZD9056 (Antagonist) AZD9056->P2X7R Blocks

Caption: P2X7 receptor signaling pathway and antagonist mechanism of action.

Experimental_Workflow cluster_treatment Treatment Groups start Animal Model Selection (e.g., Rat Arthritis Model) induction Disease Induction (e.g., MIA or SCW injection) start->induction randomization Randomization induction->randomization placebo Placebo Group randomization->placebo drug AZD9056 Group randomization->drug treatment_period Treatment Period placebo->treatment_period drug->treatment_period assessments Assessments (Behavioral, Histological, Biochemical) treatment_period->assessments data_analysis Data Analysis & Comparison assessments->data_analysis end Results & Conclusions data_analysis->end

Caption: General experimental workflow for preclinical animal studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling AZ12253801

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed experimental data for AZ12253801 is publicly available. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and should be used as a starting point for a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities.[1][2]

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Handling and Experimental Protocols

A systematic approach is crucial to minimize exposure and maintain the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. Potent kinase inhibitors are often stored at -20°C.[2]

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]

Preparation of Solutions:

  • Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.[2]

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.

  • Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2]

Waste Segregation:

  • Solid Waste: Includes contaminated gloves, pipette tips, empty vials, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]

  • Sharps Waste: Dispose of contaminated needles and other sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]

Visualizing Workflows and Pathways

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation in Fume Hood cluster_exp Experimentation cluster_disposal Waste Disposal weigh Weigh Solid Compound dissolve Dissolve in Solvent weigh->dissolve Careful transfer cell_culture Cell-Based Assay (in BSC) dissolve->cell_culture Transfer solution solid_waste Solid Waste Container cell_culture->solid_waste Contaminated tips, plates, etc. liquid_waste Liquid Waste Container cell_culture->liquid_waste Unused media/solution

Caption: A typical experimental workflow for the safe handling and disposal of this compound.

Generic Kinase Inhibitor Signaling Pathway

As the specific signaling pathway for this compound is not publicly available, the following diagram illustrates the general mechanism of action of a kinase inhibitor.

cluster_pathway Cellular Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_domain Kinase Domain substrate Substrate Protein kinase_domain->substrate Phosphorylates atp ATP atp->kinase_domain Binds to active site phospho_substrate Phosphorylated Substrate cellular_response Cellular Response (Proliferation, Survival, etc.) phospho_substrate->cellular_response inhibitor This compound (Kinase Inhibitor) inhibitor->kinase_domain Competitively binds to ATP site

Caption: General mechanism of a kinase inhibitor blocking the signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.